Product packaging for 2-(4-Ethylphenoxy)acetohydrazide(Cat. No.:CAS No. 300821-52-7)

2-(4-Ethylphenoxy)acetohydrazide

货号: B2626526
CAS 编号: 300821-52-7
分子量: 194.234
InChI 键: VHXWIGWXSBZQPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(4-Ethylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B2626526 2-(4-Ethylphenoxy)acetohydrazide CAS No. 300821-52-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-ethylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-8-3-5-9(6-4-8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXWIGWXSBZQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Ethylphenoxy)acetohydrazide, a molecule of interest for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, presents expected quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the intermediate ester, ethyl 2-(4-ethylphenoxy)acetate, through the Williamson ether synthesis. This is followed by the hydrazinolysis of the ester to yield the final acetohydrazide product.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis 4-Ethylphenol 4-Ethylphenol Ethyl_ester Ethyl 2-(4-ethylphenoxy)acetate 4-Ethylphenol->Ethyl_ester + Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Ethyl_ester + Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->Ethyl_ester Final_Product This compound Ethyl_ester->Final_Product Intermediate Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Final_Product + Solvent_reflux Solvent (e.g., Ethanol) Reflux Solvent_reflux->Final_Product

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

2.1. Synthesis of Ethyl 2-(4-ethylphenoxy)acetate (Intermediate)

This procedure is based on established methods for the synthesis of similar phenoxyacetates.

  • Materials: 4-Ethylphenol, ethyl bromoacetate, anhydrous potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a stirred solution of 4-ethylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.2 mol).

    • Reflux the mixture for 30 minutes.

    • Add ethyl bromoacetate (0.11 mol) dropwise to the reaction mixture.

    • Continue refluxing for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-ethylphenoxy)acetate.

    • The crude product can be purified by vacuum distillation or column chromatography.

2.2. Synthesis of this compound (Final Product)

This protocol is adapted from the synthesis of analogous acetohydrazides.[1][2][3]

  • Materials: Ethyl 2-(4-ethylphenoxy)acetate, hydrazine hydrate (85-99%), ethanol.

  • Procedure:

    • Dissolve ethyl 2-(4-ethylphenoxy)acetate (0.05 mol) in ethanol (100 mL).

    • Add hydrazine hydrate (0.1 mol) to the solution.

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, reduce the volume of the solvent by distillation.

    • Cool the reaction mixture in an ice bath to precipitate the solid product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization Data

The following table summarizes the expected quantitative data for this compound, based on typical values for analogous compounds.

ParameterExpected Value
Physical Properties
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight194.23 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointExpected in the range of 130-150 °C (based on analogs)
YieldTypically 60-80%
Spectroscopic Data
FTIR (KBr, cm⁻¹) ~3300-3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II), ~1240 (C-O-C stretching, ether)
¹H NMR (DMSO-d₆, δ ppm) ~9.2 (s, 1H, -CONH-), ~6.8-7.2 (m, 4H, Ar-H), ~4.4 (s, 2H, -OCH₂-), ~4.2 (br s, 2H, -NH₂), ~2.5 (q, 2H, -CH₂CH₃), ~1.1 (t, 3H, -CH₂CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C=O), ~156 (Ar-C-O), ~136 (Ar-C-Et), ~128 (Ar-CH), ~114 (Ar-CH), ~67 (-OCH₂-), ~27 (-CH₂CH₃), ~15 (-CH₃)
Mass Spectrometry (m/z) [M+H]⁺ expected at 195.11

Logical Workflow for Characterization

The characterization of the synthesized this compound follows a logical progression to confirm its identity and purity.

Characterization_Workflow Start Synthesized Product TLC Purity Check (TLC) Start->TLC MP Melting Point Determination TLC->MP FTIR FTIR Spectroscopy MP->FTIR Functional Group Analysis NMR NMR Spectroscopy (¹H and ¹³C) FTIR->NMR Structural Elucidation MS Mass Spectrometry NMR->MS Molecular Weight Confirmation Elemental Elemental Analysis MS->Elemental Elemental Composition Final Structure Confirmed Elemental->Final

Caption: Logical workflow for the characterization of the final product.

References

Physicochemical Properties of 2-(4-Ethylphenoxy)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Ethylphenoxy)acetohydrazide. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from its close structural analog, 2-(4-Methylphenoxy)acetohydrazide, as a predictive reference. This document summarizes key quantitative data, details relevant experimental protocols for synthesis and characterization, and visualizes potential biological pathways associated with this class of compounds. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These activities include potential anti-inflammatory, anti-angiogenic, and enzyme inhibitory properties.[1][2][3] The core structure, featuring a phenoxy ring linked to an acetohydrazide moiety, provides a versatile scaffold for the development of novel therapeutic agents. Understanding the fundamental physicochemical properties of these compounds is crucial for predicting their pharmacokinetic and pharmacodynamic behavior, as well as for designing efficient synthetic routes and stable formulations.

This guide focuses on this compound. In the absence of direct experimental data for this ethyl-substituted analog, we present data for the well-characterized 2-(4-Methylphenoxy)acetohydrazide as a reliable surrogate. The substitution of a methyl group with an ethyl group is not expected to dramatically alter the core physicochemical properties, making this a reasonable scientific approximation for foundational research.

Physicochemical Properties

The physicochemical properties of 2-(4-Methylphenoxy)acetohydrazide are summarized in the table below. These values provide a baseline for understanding the characteristics of the target compound, this compound.

PropertyValue (for 2-(4-Methylphenoxy)acetohydrazide)Reference
Molecular Formula C9H12N2O2[4]
Molecular Weight 180.21 g/mol [4]
Melting Point 411-413 K (138-140 °C)[4]
Crystal System Monoclinic[4]
Space Group P21/c[5]
Color Colorless[4]
Physical Form Needle-shaped crystals[4]

Experimental Protocols

The following section details the experimental protocols for the synthesis and crystal structure analysis of 2-(4-Methylphenoxy)acetohydrazide. These methods can be adapted for the preparation and characterization of this compound.

Synthesis of 2-(4-Methylphenoxy)acetohydrazide

The synthesis of 2-(4-Methylphenoxy)acetohydrazide is typically achieved through the hydrazinolysis of the corresponding ester.[4]

Materials:

  • Ethyl(4-methylphenoxy)acetate (0.01 mol)

  • Hydrazine hydrate (99%, 0.02 mol)

  • Ethanol (15 ml)

Procedure:

  • A mixture of Ethyl(4-methylphenoxy)acetate and hydrazine hydrate in ethanol is heated on a water bath for 6 hours.[4]

  • Excess ethanol is removed by distillation.[4]

  • Upon cooling, colorless needle-shaped crystals of 2-(4-methylphenoxy)acetohydrazide will separate from the solution.[4]

  • The crystals are collected by filtration.[4]

  • The product is recrystallized from ethanol to yield the purified compound.[4]

A similar procedure can be followed for the synthesis of this compound, starting with Ethyl(4-ethylphenoxy)acetate.

Crystal Structure Analysis

The determination of the crystal structure is essential for understanding the three-dimensional arrangement of the molecule and its intermolecular interactions.

Instrumentation:

  • Bruker SMART APEXII CCD area-detector diffractometer[4]

Procedure:

  • A suitable single crystal of the compound is mounted on the diffractometer.

  • X-ray diffraction data is collected at a specified temperature (e.g., 296 K).[4]

  • The collected data is processed, including absorption corrections.[4]

  • The crystal structure is solved and refined using appropriate software (e.g., SHELXTL).[4]

  • Intermolecular interactions, such as hydrogen bonds, are analyzed to understand the crystal packing. In the case of 2-(4-Methylphenoxy)acetohydrazide, molecules are linked via intermolecular N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, forming two-dimensional networks.[4]

Potential Biological Activities and Signaling Pathways

Hydrazide derivatives are known to exhibit a broad spectrum of biological activities.[4] While the specific pathways for this compound have not been elucidated, research on related phenoxyacetohydrazide compounds suggests potential roles as anti-inflammatory and anti-angiogenic agents, as well as enzyme inhibitors.[1][2][3]

Anti-Inflammatory and Anti-Angiogenic Pathways

Phenoxyacetohydrazide derivatives have been shown to exhibit anti-inflammatory and anti-angiogenic effects, potentially through the inhibition of key signaling molecules such as Cyclooxygenase (COX) enzymes and Vascular Endothelial Growth Factor (VEGF).[3]

AntiInflammatory_AntiAngiogenic_Pathway This compound This compound COX1 COX1 This compound->COX1 COX2 COX2 This compound->COX2 VEGF VEGF This compound->VEGF Inflammation Inflammation COX1->Inflammation COX2->Inflammation Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Potential inhibition of COX-1, COX-2, and VEGF by this compound.

General Synthetic Workflow

The general workflow for the synthesis and characterization of phenoxyacetohydrazide derivatives is a multi-step process that can be adapted for novel analogs.

Synthetic_Workflow Start Substituted Phenol + Ethyl Chloroacetate Esterification Esterification Start->Esterification Ester Ethyl (4-Ethylphenoxy)acetate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Ester->Hydrazinolysis Product This compound Hydrazinolysis->Product Purification Recrystallization Product->Purification Analysis Characterization (NMR, IR, MS, X-ray) Purification->Analysis FinalProduct Pure Compound Analysis->FinalProduct

Caption: General workflow for the synthesis and characterization of phenoxyacetohydrazides.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound by leveraging data from its methyl analog. The provided experimental protocols for synthesis and characterization offer a practical starting point for researchers. The potential biological activities of this class of compounds, particularly in the areas of anti-inflammatory and anti-angiogenic research, warrant further investigation. The information and visualizations presented are intended to facilitate future research and development of novel phenoxyacetohydrazide-based therapeutic agents.

References

2-(4-Ethylphenoxy)acetohydrazide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Ethylphenoxy)acetohydrazide, including its molecular structure and a detailed, generalized protocol for its synthesis. Due to the apparent lack of extensive documentation for this specific compound, this guide also includes data on the closely related parent compound, 2-Phenoxyacetohydrazide, for comparative purposes.

Introduction

This compound belongs to the class of phenoxyacetohydrazide derivatives, which are recognized as important scaffolds in medicinal chemistry. While this specific compound is not widely documented with a dedicated CAS number, its structural analogues have been investigated for a variety of biological activities. This guide aims to provide essential technical information for researchers interested in the synthesis and potential applications of this and related molecules.

Molecular Structure and Identification

A specific CAS number for this compound could not be located in comprehensive chemical databases. This suggests that it may not be a commercially available or extensively studied compound.

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Molecular Weight: 194.23 g/mol

  • IUPAC Name: this compound

Molecular Structure:

A Technical Guide to the Spectroscopic Profile of 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic characteristics of 2-(4-Ethylphenoxy)acetohydrazide, tailored for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols for its synthesis and subsequent analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative ease.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the esterification of 4-ethylphenol with an appropriate haloacetyl halide to form an ethyl (4-ethylphenoxy)acetate intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate

  • To a solution of 4-ethylphenol (0.1 mol) in a suitable solvent such as acetone or ethanol, an equimolar amount of a base like potassium carbonate (0.1 mol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl chloroacetate (0.1 mol) is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to reflux for 6-8 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 2-(4-ethylphenoxy)acetate, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Ethyl 2-(4-ethylphenoxy)acetate (0.05 mol) is dissolved in ethanol.

  • Hydrazine hydrate (0.1 mol) is added to the solution.

  • The mixture is refluxed for 4-6 hours.

  • Upon cooling, the product, this compound, precipitates out of the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. Recrystallization from ethanol can be performed for further purification.

Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Ethylphenol 4-Ethylphenol Reaction_1 Reflux (6-8h) 4-Ethylphenol->Reaction_1 Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Reaction_1 Base_Solvent Base (K2CO3) Solvent (Acetone) Base_Solvent->Reaction_1 Workup_1 Solvent removal, Extraction, Washing, Drying Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate Ethyl 2-(4-ethylphenoxy)acetate Purification_1->Intermediate Reaction_2 Reflux (4-6h) Intermediate->Reaction_2 Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction_2 Ethanol Ethanol Ethanol->Reaction_2 Workup_2 Cooling, Filtration, Washing, Drying Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Synthesis of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2 - 9.5Singlet1H-NH-
~7.1 - 7.2Doublet2HAr-H (ortho to -CH₂CH₃)
~6.8 - 6.9Doublet2HAr-H (ortho to -O-)
~4.4 - 4.5Singlet2H-O-CH₂-
~4.2 - 4.4Broad Singlet2H-NH₂
~2.5 - 2.6Quartet2H-CH₂-CH₃
~1.1 - 1.2Triplet3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168 - 170C=O
~156 - 158Ar-C-O
~138 - 140Ar-C-CH₂CH₃
~128 - 130Ar-CH (ortho to -CH₂CH₃)
~114 - 116Ar-CH (ortho to -O-)
~67 - 69-O-CH₂-
~28 - 30-CH₂-CH₃
~15 - 17-CH₂-CH₃

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3300 - 3400MediumN-HAsymmetric & Symmetric Stretch
3030 - 3080MediumC-H (Aromatic)Stretch
2850 - 2960MediumC-H (Aliphatic)Stretch
1650 - 1680StrongC=O (Amide I)Stretch
1600 - 1620MediumN-H (Amide II)Bend
1500 - 1580MediumC=C (Aromatic)Stretch
1230 - 1260StrongC-O (Aryl Ether)Asymmetric Stretch
1020 - 1050MediumC-O (Aryl Ether)Symmetric Stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
194[M]⁺ (Molecular Ion)
163[M - NHNH₂]⁺
135[M - CONHNH₂]⁺
121[CH₃CH₂C₆H₄O]⁺
107[C₆H₄OCH₃]⁺
77[C₆H₅]⁺

Experimental Protocols: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Record the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Record the mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

Analytical Workflow

G Spectroscopic Analysis of this compound Start Purified this compound NMR_Analysis NMR Spectroscopy Start->NMR_Analysis IR_Analysis IR Spectroscopy Start->IR_Analysis MS_Analysis Mass Spectrometry Start->MS_Analysis H_NMR ¹H NMR NMR_Analysis->H_NMR C_NMR ¹³C NMR NMR_Analysis->C_NMR IR_Spectrum IR Spectrum IR_Analysis->IR_Spectrum Mass_Spectrum Mass Spectrum MS_Analysis->Mass_Spectrum Data_Analysis Data Interpretation and Structure Elucidation H_NMR->Data_Analysis C_NMR->Data_Analysis IR_Spectrum->Data_Analysis Mass_Spectrum->Data_Analysis

Caption: Analytical workflow for spectroscopic characterization.

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-Ethylphenoxy)acetohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related phenoxyacetohydrazide derivatives to provide well-founded estimations and detailed experimental protocols for its characterization.

Physicochemical Properties

The structural features of this compound, particularly the presence of a polar hydrazide group and a nonpolar ethylphenoxy group, govern its solubility and stability profile. The hydrazide moiety is capable of hydrogen bonding, which can influence its solubility in protic solvents, while the aromatic ring and ethyl group contribute to its lipophilicity.

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityRationale/Supporting Evidence
WaterLow to ModeratePhenoxyacetohydrazide derivatives show a wide range of aqueous solubility. In silico predictions for similar compounds suggest moderate to low aqueous solubility.[1]
EthanolSolubleStructurally similar compounds, such as 2-(4-methylphenoxy)acetohydrazide and 2-(4-methoxyphenoxy)acetohydrazide, are recrystallized from ethanol, indicating good solubility in this solvent, especially when heated.[2][3]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a common solvent for dissolving phenoxyacetohydrazide derivatives for biological testing.[1]
Dichloromethane (DCM)SolubleDry DCM is used as a solvent in the synthesis of related phenoxyacetohydrazide derivatives.[1]
HexaneInsolubleThe high polarity of the acetohydrazide group makes it unlikely to be soluble in nonpolar solvents like hexane. Hexane is often used as an anti-solvent or in solvent mixtures for chromatography of related compounds.[1]

Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of the hydrazide functional group. Hydrazides can be susceptible to hydrolysis, particularly under acidic or basic conditions, and oxidation.

Table 2: Stability Considerations for this compound

ConditionPotential Degradation PathwayStability Notes
pHHydrolysisHydrazide stability is pH-dependent. Generally, hydrazides are more stable at a neutral pH.[1] Strong acidic or alkaline conditions can catalyze hydrolysis to form 4-ethylphenoxyacetic acid and hydrazine.
TemperatureThermal DegradationElevated temperatures can accelerate degradation. The melting point of the compound is a key parameter for assessing thermal stability in the solid state.
LightPhotodegradationAromatic compounds and those with heteroatoms can be susceptible to photodegradation. Photostability studies are recommended.
Oxidizing AgentsOxidationThe hydrazide moiety can be oxidized. Contact with strong oxidizing agents should be avoided.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility in various solvents.

Protocol for Shake-Flask Solubility Measurement

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility as the concentration of the compound in the undiluted supernatant, typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Solubility Data G->H Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment

Stability testing should evaluate the impact of pH, temperature, and light on the integrity of this compound.

Protocol for pH-Dependent Stability Study

  • Buffer Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

    • Spike a small volume of the stock solution into each buffer to achieve a final known concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the buffer.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 37 °C) in the dark.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis:

    • Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products. The method should be capable of separating the parent compound from its potential degradants.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time for each pH.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) at each pH using the equation: t½ = 0.693 / k.

G cluster_prep Sample Preparation cluster_incubate Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis A Prepare buffers at various pH values B Spike compound into each buffer A->B C Incubate at constant temperature B->C D Withdraw samples at time intervals C->D E Analyze by stability- indicating HPLC D->E F Plot ln(Conc) vs. Time E->F G Calculate degradation rate constant (k) and half-life (t½) F->G H Stability Data G->H pH-Stability Profile

Caption: Logical Flow for pH-Dependent Stability Assessment.

Conclusion

References

The Genesis and Evolution of Phenoxyacetohydrazides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of phenoxyacetohydrazide compounds. From their early synthesis, rooted in the foundational principles of organic chemistry, to their contemporary evaluation for a wide range of therapeutic applications, this document traces the scientific journey of this versatile chemical scaffold. It details the synthetic methodologies, presents key quantitative data in a structured format, and outlines the experimental protocols for evaluating their biological activities. Furthermore, this guide employs visualizations to illustrate synthetic pathways and mechanisms of action, offering a deeper understanding for researchers in medicinal chemistry and drug development.

Introduction: A Historical Perspective

The story of phenoxyacetohydrazide compounds is intrinsically linked to the broader history of hydrazide and phenoxyacetic acid chemistry. The synthesis of phenoxyacetic acid, the foundational precursor, was first reported in 1880.[1] However, the exploration of hydrazides as a class of compounds with significant biological potential gained substantial momentum following the discovery of the remarkable antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the mid-20th century.[2][3] This seminal discovery catalyzed a wave of research into the synthesis and biological screening of a vast array of hydrazide derivatives, including those incorporating the phenoxyacetyl moiety.

Early research into phenoxyacetic acid derivatives focused on their herbicidal properties.[1] Over time, the structural alerts within the phenoxyacetohydrazide scaffold hinted at a broader range of pharmacological activities. The presence of the hydrazide group, a known pharmacophore, coupled with the versatile phenoxy ring, which can be readily substituted to modulate physicochemical properties, made these compounds attractive candidates for drug discovery programs.[2] Consequently, phenoxyacetohydrazides have been investigated for a multitude of therapeutic applications, including anti-inflammatory, anticonvulsant, anticancer, antitubercular, and antidepressant activities.[4][5][6][7][8]

Synthesis of Phenoxyacetohydrazide Compounds

The synthesis of phenoxyacetohydrazide derivatives typically follows a straightforward and well-established two-step procedure.

Step 1: Synthesis of Phenoxyacetic Acid Ethyl Ester Derivatives

The initial step involves the synthesis of substituted phenoxyacetic acid ethyl esters. This is achieved through the reaction of a substituted phenol with an ethyl ester of a haloacetic acid, commonly in the presence of a base and a suitable solvent.[9]

  • General Procedure: A mixture of the substituted phenol (0.05 mol), a substituted ester like ethyl chloroacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 ml) is refluxed for 8–10 hours. After cooling, the solvent is removed by distillation. The residual mass is then triturated with cold water to remove excess potassium carbonate and extracted with ether.[1]

Step 2: Synthesis of Phenoxyacetohydrazide Derivatives

The resulting phenoxyacetic acid ethyl ester is then converted to the corresponding hydrazide by reacting it with hydrazine hydrate.

  • General Procedure: The synthesized phenoxyacetic acid/butyric acid ethyl ester derivative is reacted with hydrazine hydrate.[3] A solution of the ester in a suitable solvent is treated with hydrazine hydrate, and the reaction mixture is typically stirred or refluxed to completion.

This versatile synthetic route allows for the introduction of a wide variety of substituents on the phenoxy ring, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Below is a DOT script representation of the general synthetic workflow.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Substituted Phenol Substituted Phenol Phenoxyacetic Acid Ethyl Ester Phenoxyacetic Acid Ethyl Ester Substituted Phenol->Phenoxyacetic Acid Ethyl Ester Reaction Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Phenoxyacetic Acid Ethyl Ester Reaction K2CO3, Acetone K2CO3, Acetone K2CO3, Acetone->Phenoxyacetic Acid Ethyl Ester Conditions Phenoxyacetohydrazide Phenoxyacetohydrazide Phenoxyacetic Acid Ethyl Ester->Phenoxyacetohydrazide Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Phenoxyacetohydrazide Reagent

General synthetic workflow for phenoxyacetohydrazide compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized phenoxyacetohydrazide derivatives, including their physical properties and biological activities.

Table 1: Physicochemical Properties of Selected Phenoxyacetic Acid Hydrazide Derivatives

Compound IDSubstituentMolecular FormulaYield (%)Melting Point (°C)Reference
4a 4-ChloroC₈H₉ClN₂O₂89116-118[10]
4g 4-Bromo (butyric acid deriv.)C₁₀H₁₃BrN₂O₂7887-88[10]

Table 2: In Silico and In Vitro Anti-Inflammatory and Anti-Angiogenic Activity Data

Compound IDTargetMolecular Docking Score (kcal/mol)In Vitro IC₅₀ (µg/mL)Reference
6e VEGF-13.1622-[10]
6e COX-1-12.5301-[10]
6e COX-2-12.6705-[10]
6e HRBC Membrane Stabilization-155[11]

Table 3: Antitubercular Activity of Hydrazone Derivatives

Compound IDSubstituentMIC (µg/mL) vs. M. tuberculosis H37RvReference
8n Furyl and NO₂ groups2.5[7]

Table 4: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the PTZ-Induced Seizure Model

Compound IDProtection (%)Mortality (%)Relative Potency vs. Valproic Acid (%)Reference
7b 1000-[5]
5f 9010150[5]
5e 8010133.33[5]
10c 8020133.33[5]

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments cited in the evaluation of phenoxyacetohydrazide compounds.

In Vitro Anti-Inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect the erythrocyte membrane from lysis induced by hypotonic solutions, which is an indicator of anti-inflammatory activity.

  • Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline. A 10% v/v suspension of RBCs is prepared in isosaline.

  • Assay Procedure: The reaction mixture consists of the test compound at various concentrations, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

  • Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The absorbance of the supernatant, which contains the hemoglobin released from lysed cells, is measured spectrophotometrically at 560 nm.

  • Data Analysis: The percentage of hemolysis is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of hemolysis) is determined.[11]

In Vivo Anti-Angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60% relative humidity.

  • Window Creation: On the third day of incubation, a small window is made in the shell to expose the CAM.

  • Compound Application: The test compound, dissolved in a suitable vehicle, is applied to the CAM.

  • Observation and Analysis: After a set incubation period, the CAM is observed for changes in blood vessel formation. The number of blood vessel branch points is counted, or the total length of blood vessels is measured to quantify the angiogenic response.[11]

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[6]

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The prepared bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[12][13]

Antidepressant Activity: Forced Swim Test (FST)

The FST is a behavioral test used to screen for antidepressant-like activity in rodents.

  • Apparatus: A transparent cylindrical container filled with water is used.

  • Procedure: The animal (mouse or rat) is placed in the water-filled cylinder from which it cannot escape.

  • Observation: The animal's behavior is observed for a set period (typically 5-6 minutes). The key behaviors recorded are immobility (floating), swimming, and climbing.

  • Data Analysis: Antidepressant compounds are known to decrease the duration of immobility and increase active behaviors like swimming and climbing. The time spent in each behavioral state is recorded and compared between treated and control groups.[1][14]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenoxyacetohydrazide derivatives are attributed to their ability to interact with various biological targets.

Anti-Inflammatory and Anti-Angiogenic Mechanism

Recent studies suggest that some phenoxyacetohydrazide derivatives exert their anti-inflammatory and anti-angiogenic effects by inhibiting key signaling molecules. Molecular docking studies have indicated that these compounds can bind to the active sites of Vascular Endothelial Growth Factor (VEGF), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2).[10]

  • VEGF Inhibition: By blocking VEGF, these compounds can inhibit the signaling cascade that leads to angiogenesis, the formation of new blood vessels, which is a critical process in both inflammation and tumor growth.

  • COX Inhibition: The inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.

The following DOT script illustrates the proposed inhibitory action on these pathways.

G Phenoxyacetohydrazide Phenoxyacetohydrazide VEGF VEGF Phenoxyacetohydrazide->VEGF Inhibits COX-1 COX-1 Phenoxyacetohydrazide->COX-1 Inhibits COX-2 COX-2 Phenoxyacetohydrazide->COX-2 Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Inflammation Inflammation COX-1->Inflammation Promotes COX-2->Inflammation Promotes

Inhibitory mechanism on VEGF and COX pathways.

Conclusion and Future Directions

The journey of phenoxyacetohydrazide compounds from their historical roots in the late 19th and early 20th centuries to their current status as promising therapeutic leads is a testament to the enduring power of medicinal chemistry. The versatility of their synthesis allows for extensive structural modifications, leading to a broad spectrum of biological activities. The accumulated data on their anti-inflammatory, anti-angiogenic, anticonvulsant, anticancer, antitubercular, and antidepressant properties highlight the potential of this chemical class in addressing a wide range of unmet medical needs.

Future research in this area should focus on several key aspects. A deeper exploration of the structure-activity relationships for each biological target will be crucial for the rational design of more potent and selective compounds. Further elucidation of the specific molecular mechanisms of action will provide a stronger basis for their clinical development. Additionally, investigations into the pharmacokinetic and pharmacodynamic properties of the most promising candidates will be essential to translate their in vitro and in vivo efficacy into viable therapeutic agents. The continued exploration of the phenoxyacetohydrazide scaffold holds significant promise for the discovery of novel and effective drugs for a variety of diseases.

References

Potential Biological Activities of 2-(4-Ethylphenoxy)acetohydrazide: A Technical Overview Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

General Synthetic Pathway

The synthesis of phenoxy acetohydrazide derivatives typically follows a straightforward pathway. The general workflow involves the reaction of a substituted phenol with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

G Substituted_Phenol Substituted Phenol (e.g., 4-Ethylphenol) Intermediate_Ester Intermediate Ester (e.g., Ethyl 2-(4-ethylphenoxy)acetate) Substituted_Phenol->Intermediate_Ester Reaction with base Ethyl_Haloacetate Ethyl Haloacetate (e.g., Ethyl Bromoacetate) Ethyl_Haloacetate->Intermediate_Ester Final_Product 2-(Substituted-phenoxy)acetohydrazide (e.g., 2-(4-Ethylphenoxy)acetohydrazide) Intermediate_Ester->Final_Product Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product G start Start prep_media Prepare and sterilize Mueller-Hinton Agar start->prep_media pour_plates Pour agar into sterile Petri dishes prep_media->pour_plates solidify Allow agar to solidify pour_plates->solidify inoculate Inoculate with bacterial suspension (e.g., 0.5 McFarland standard) solidify->inoculate create_wells Create wells in the agar (e.g., 6 mm diameter) inoculate->create_wells add_compounds Add test compound solution and controls to wells create_wells->add_compounds incubate Incubate at 37°C for 24 hours add_compounds->incubate measure Measure the diameter of the zone of inhibition (mm) incubate->measure end End measure->end G start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow attachment seed_cells->incubate1 add_compounds Add varying concentrations of test compounds incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm using a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end G Inhibitor Phenoxy Acetohydrazide Derivative (e.g., 5f) ANO1 ANO1 Channel Inhibitor->ANO1 Inhibits Chloride_Efflux Chloride Ion Efflux ANO1->Chloride_Efflux Mediates Cell_Proliferation Cancer Cell Proliferation Chloride_Efflux->Cell_Proliferation Promotes Cell_Migration Cancer Cell Migration Chloride_Efflux->Cell_Migration Promotes

The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Ethylphenoxy)acetohydrazide is a key chemical intermediate, serving as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, combining a phenoxy-acetic acid moiety with a reactive hydrazide group, make it a valuable precursor for generating molecules with significant pharmacological potential. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction pathways are presented to facilitate its practical application in a research and development setting.

Introduction

Acetohydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their utility in constructing diverse heterocyclic systems that form the scaffold of numerous bioactive molecules. Among these, this compound has emerged as a significant intermediate. The presence of the 4-ethylphenoxy group can enhance the lipophilicity of the final compounds, potentially improving their pharmacokinetic profiles. The terminal hydrazide functionality is a nucleophilic center that readily participates in cyclization and condensation reactions, paving the way for the synthesis of various five- and six-membered heterocycles. These derived heterocyclic compounds, including Schiff bases, 1,2,4-triazoles, and 1,3,4-oxadiazoles, have demonstrated a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. This guide will detail the synthesis of the core compound and its subsequent transformation into valuable heterocyclic structures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 4-ethylphenol. The first step involves the etherification of 4-ethylphenol with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Synthesis Pathway

Synthesis_Pathway 4-Ethylphenol 4-Ethylphenol Intermediate_Ester Ethyl 2-(4-ethylphenoxy)acetate 4-Ethylphenol->Intermediate_Ester  Base (e.g., K2CO3)  Solvent (e.g., Acetone)  Reflux Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product  Solvent (e.g., Ethanol)  Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Final_Product

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate
  • To a solution of 4-ethylphenol (0.1 mol) in acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

  • To this suspension, add ethyl chloroacetate (0.11 mol) dropwise with constant stirring.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-ethylphenoxy)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Experimental Protocol: Synthesis of this compound
  • Dissolve ethyl 2-(4-ethylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL).

  • Add hydrazine hydrate (99%, 0.2 mol) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the completion of the reaction using TLC.

  • After the reaction is complete, reduce the volume of the solvent by distillation.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
2-(4-Methylphenoxy)acetohydrazideC₉H₁₂N₂O₂180.2167138-140[1]
2-(4-Methoxyphenoxy)acetohydrazideC₉H₁₂N₂O₃196.21--[2]
2-(4-Chlorophenoxy)acetohydrazideC₈H₉ClN₂O₂200.62--[3]

Note: The expected ¹H NMR spectrum of this compound would show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, a singlet for the O-CH₂ protons, and signals for the NH and NH₂ protons of the hydrazide group.

Role as a Chemical Intermediate

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The nucleophilic -NH₂ group and the adjacent carbonyl group are key reactive sites for cyclization reactions.

Synthesis of Schiff Bases

Schiff bases are readily formed by the condensation of the primary amine of the hydrazide with various aldehydes and ketones. These compounds are important intermediates themselves and also exhibit a range of biological activities.

Schiff_Base_Formation Acetohydrazide This compound Schiff_Base Schiff Base Derivative Acetohydrazide->Schiff_Base  Solvent (e.g., Ethanol)  Catalyst (e.g., Acetic Acid)  Reflux Aldehyde R-CHO (Aromatic/Aliphatic Aldehyde) Aldehyde->Schiff_Base

Caption: General synthesis of Schiff bases from this compound.

  • Dissolve this compound (0.01 mol) in absolute ethanol (30 mL).

  • Add the desired aromatic or aliphatic aldehyde (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF).

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocycles known for their diverse pharmacological activities. They can be synthesized from this compound through several routes, often involving cyclization of an N-acylhydrazone or reaction with carbon disulfide.

Oxadiazole_Formation Schiff_Base Schiff Base Intermediate Oxadiazole 1,3,4-Oxadiazole Derivative Schiff_Base->Oxadiazole  Cyclization Oxidizing_Agent Oxidizing/Dehydrating Agent (e.g., Acetic Anhydride, I2) Oxidizing_Agent->Oxadiazole

Caption: Synthesis of 1,3,4-oxadiazoles via cyclization of Schiff bases.

  • Synthesize the corresponding Schiff base from this compound as described in section 3.1.2.

  • To a solution of the Schiff base (0.01 mol) in a suitable solvent (e.g., glacial acetic acid), add a cyclizing/oxidizing agent such as acetic anhydride or iodine.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the cooled reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with a broad range of biological activities. A common synthetic route from acetohydrazides involves the formation of a thiosemicarbazide intermediate, followed by cyclization.

Triazole_Formation Acetohydrazide This compound Thiosemicarbazide Thiosemicarbazide Intermediate Acetohydrazide->Thiosemicarbazide  Ethanol, Reflux Isothiocyanate R-NCS (Aryl/Alkyl Isothiocyanate) Isothiocyanate->Thiosemicarbazide Triazole 1,2,4-Triazole-3-thione Derivative Thiosemicarbazide->Triazole  Cyclization Base Base (e.g., NaOH) Base->Triazole

Caption: General synthesis of 1,2,4-triazole-3-thiones from this compound.

  • Synthesis of the Thiosemicarbazide Intermediate:

    • Reflux a mixture of this compound (0.01 mol) and an appropriate aryl or alkyl isothiocyanate (0.01 mol) in absolute ethanol (50 mL) for 2-4 hours.

    • Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.

  • Cyclization to the 1,2,4-Triazole-3-thione:

    • Suspend the thiosemicarbazide intermediate (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 20 mL).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the triazole-3-thione.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its hydrazide group make it an excellent starting material for the construction of a diverse range of heterocyclic compounds. The potential for these derivatives to exhibit significant biological activities underscores the importance of this compound in medicinal chemistry and drug discovery. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers to explore the full potential of this important building block in the development of novel and effective therapeutic agents.

References

A Methodological and Computational Blueprint for the Analysis of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(4-Ethylphenoxy)acetohydrazide and its structurally related analogs. Due to a lack of specific literature on the ethyl-substituted compound, this document leverages data and protocols from studies on closely related acetohydrazide derivatives to establish a blueprint for future research. The methodologies outlined herein are fundamental to characterizing the physicochemical properties, potential biological activity, and structure-activity relationships of this class of compounds.

Synthesis and Spectroscopic Characterization

The synthesis of acetohydrazide derivatives typically involves the reaction of a corresponding ethyl ester with hydrazine hydrate. For instance, 2-(4-methoxyphenoxy)acetohydrazide is synthesized by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol.[1][2] Similarly, 2-(4-methylphenoxy)acetohydrazide is prepared by heating ethyl(4-methylphenoxy)acetate with hydrazine hydrate in ethanol.

General Experimental Protocol: Synthesis of Acetohydrazide Derivatives

A solution of the appropriate ethyl phenoxyacetate (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate (typically 2 equivalents). The reaction mixture is refluxed for several hours (e.g., 5-6 hours). After completion of the reaction, the excess solvent is removed, and upon cooling, the crude product crystallizes. The solid product is then collected by filtration and recrystallized from a suitable solvent like ethanol to yield the pure acetohydrazide.

Spectroscopic and Crystallographic Data

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure of the synthesized compounds. X-ray crystallography provides definitive information about the solid-state conformation and intermolecular interactions.

Table 1: Selected Crystallographic Data for Acetohydrazide Analogs

Parameter2-(4-methoxyphenoxy)acetohydrazide[2]2-(4-methylphenoxy)acetohydrazide[3]
Molecular FormulaC₉H₁₂N₂O₃C₉H₁₂N₂O₂
Molecular Weight196.21180.21
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP2₁/c
a (Å)4.0964 (17)6.3833 (2)
b (Å)6.382 (3)4.0755 (1)
c (Å)35.608 (14)35.9741 (12)
β (°)9090.018 (2)
Volume (ų)930.9 (7)935.87 (5)
Z44

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and vibrational frequencies of molecules. These studies provide insights that complement experimental findings.

Density Functional Theory (DFT) Analysis

DFT calculations are typically performed to optimize the molecular geometry and to predict various molecular properties. For instance, studies on related compounds have utilized DFT with basis sets like 6-31G(d,p) at the B3LYP level to analyze the frontier molecular orbitals (HOMO and LUMO).[4] The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Table 2: Theoretical Vibrational Frequencies (Selected Modes)

Functional GroupAssignmentTheoretical Frequency (cm⁻¹)
N-HStretching~3300 - 3400
C=OAmide I stretching~1650 - 1680
N-HAmide II bending~1520 - 1550
C-O-CAsymmetric stretching~1240 - 1260
C-O-CSymmetric stretching~1030 - 1050

Note: These are representative frequency ranges for acetohydrazide derivatives based on related structures and general IR spectroscopy principles.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules and the nature of the forces that stabilize the crystal structure. For a derivative of an ibuprofen hydrazide, Hirshfeld analysis revealed that H···H, C···H, O···H, and S···H interactions were the major contributors to the crystal packing.[5]

Workflow for Computational Analysis

G cluster_input Input Generation cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_analysis Data Analysis & Interpretation A Propose this compound Structure B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B F Prepare Ligand and Protein Structures A->F C Frequency Calculation B->C D Frontier Molecular Orbital Analysis (HOMO-LUMO) B->D I Compare Theoretical and Experimental Spectra C->I J Evaluate Drug-Likeness (ADME) D->J E Select Protein Target (e.g., COX-2, Carbonic Anhydrase) E->F G Perform Docking Simulation F->G H Analyze Binding Interactions and Score G->H K Identify Key Binding Residues H->K

Caption: A generalized workflow for the computational study of this compound.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as potential inhibitors of the COX-2 enzyme.[6] Similarly, hydrazide-sulfonamide hybrids have been studied for their inhibitory activity against carbonic anhydrase isozymes.[7]

Molecular Docking Protocol
  • Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized using a suitable force field or quantum mechanical method.

  • Docking Simulation: A docking program is used to systematically search for the optimal binding poses of the ligand within the active site of the protein. The binding affinity is estimated using a scoring function.

  • Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.

Logical Flow of Drug Discovery Process

G A Compound Synthesis & Characterization B Computational Screening (DFT & Docking) A->B C In Vitro Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) B->C D Lead Compound Identification C->D E Structure-Activity Relationship (SAR) & Optimization D->E E->A Iterative Refinement

Caption: The iterative cycle of computational and experimental work in drug discovery.

Antimicrobial Activity

Various acetohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. For example, some (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The evaluation of antimicrobial activity is typically performed using methods like the agar-diffusion method to determine the zone of inhibition against various bacterial and fungal strains.[9]

Table 3: Representative Antimicrobial Screening Data for Acetohydrazide Analogs

Compound TypeTarget OrganismActivityReference
Substituted acetohydrazide-hydrazonesE. coli, P. aeruginosaModerate to good antibacterial[8]
Substituted acetohydrazide-hydrazonesA. niger, C. albicansWeak antifungal[8]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivativesS. aureus, P. vulgarisVaried antibacterial (some active)[10]

Conclusion

References

The Chemical Reactivity of the Acetohydrazide Moiety: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The acetohydrazide moiety, a versatile and highly reactive chemical scaffold, serves as a cornerstone in modern synthetic and medicinal chemistry. Characterized by its core CH3CONHNH2 structure, this moiety combines a nucleophilic terminal amine with a reactive acyl group, making it a valuable precursor for a diverse array of complex organic molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and antitubercular properties.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of the acetohydrazide moiety, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers and scientists with the practical knowledge required to leverage this powerful chemical entity.

Introduction to the Acetohydrazide Moiety

Acetohydrazide (CAS 1068-57-1), also known as acetylhydrazine, is a white to off-white crystalline solid soluble in water and other polar solvents.[1][2] Its structure features a hydrazide functional group (-CONHNH2) attached to an acetyl group. This configuration confers a unique reactivity profile: the terminal -NH2 group acts as a potent nucleophile, while the adjacent amide bond influences the electronic properties and conformation of the molecule.

Computational studies have shown that the acetohydrazide molecule typically adopts a trans-syn conformation as its lowest energy structure.[3] The C-N rotational barrier is approximately 26 kcal/mol, indicating the planar sp2 nature of the central nitrogen atom, while the terminal nitrogen atom of the NH2 group prefers an sp3 hybridization.[3] This structural arrangement is fundamental to its chemical behavior and its utility as a building block in organic synthesis.

Table 1: Physicochemical Properties of Acetohydrazide

PropertyValueReference(s)
Molecular Formula C₂H₆N₂O[3][4]
Molecular Weight 74.08 g/mol [2][3]
Melting Point 58-68 °C[1][4][5]
Boiling Point 129 °C at 18 mmHg[1][5]
Appearance White to off-white crystalline solid[1][2]
Solubility Soluble in water and hot ether[1]
pKa 13.46 ± 0.18 (Predicted)[1]

Synthesis of Acetohydrazide

The synthesis of acetohydrazide is well-established, with several methods available depending on the desired scale and purity.

Classical Synthesis: Hydrazinolysis of Esters

The most common laboratory-scale synthesis involves the nucleophilic acyl substitution of an acetic acid derivative, typically an ester like ethyl acetate, with hydrazine hydrate.[5] This reaction, known as hydrazinolysis, is often carried out in an alcohol solvent such as methanol or ethanol.

G reactants Ethyl Acetate + Hydrazine Hydrate conditions Alcohol Solvent (e.g., Ethanol) Reflux reactants->conditions Reactants product Acetohydrazide conditions->product Yields

Direct Synthesis from Acetic Acid

For industrial-scale production, methods that avoid the esterification step are often preferred to improve efficiency and reduce waste. Patented processes describe the direct reaction of acetic acid with hydrazine hydrate using a catalyst. This approach shortens the overall process and can increase the total yield.[6][7]

Table 2: Example Conditions for Direct Synthesis of Acetohydrazide

ReactantsCatalystConditionsYieldReference
Acetic acid (300g), 90% Hydrazine hydrate (420g)Hβ type solid acid molecular sieve (45g)Reflux for 4-6 hours, with removal of water346.5g[7]
Acetic acid (300g), 99% Hydrazine hydrate (450g)CuO/Cr₂O₃ composite (60g)Reflux for 4-6 hours, with removal of water352.3g[6]

Core Chemical Reactivity

The acetohydrazide moiety is a versatile synthon due to its multiple reactive sites. Its chemistry is dominated by the nucleophilicity of the terminal amine, which readily participates in condensation and acylation reactions, and its ability to act as a precursor for various cyclization pathways.

G cluster_main Acetohydrazide Moiety cluster_products Reaction Products AH CH₃CONHNH₂ Hydrazone Hydrazone (Schiff Base) R-CH=N-NH-COCH₃ AH->Hydrazone Condensation (+ Aldehyde/Ketone) Acylated N'-Acylacetohydrazide R-CO-NH-NH-COCH₃ AH->Acylated Acylation (+ Acyl Chloride) Heterocycle Heterocycles (Pyrazoles, Oxadiazoles, etc.) AH->Heterocycle Direct Cyclization (e.g., with 1,3-dicarbonyls) Hydrazone->Heterocycle Cyclization

Condensation Reactions: Formation of Hydrazones

The most characteristic reaction of acetohydrazide is its condensation with aldehydes and ketones to form N-acylhydrazones, a class of Schiff bases.[2] This reaction is highly efficient and often proceeds with high yields simply by mixing the reactants, sometimes with a catalytic amount of acid.[8] The resulting C=N-NH-CO linkage is a critical pharmacophore found in numerous biologically active compounds.[9] The stability of the imine C=N double bond in hydrazones is notably higher than that formed with simple primary amines.[3]

Acylation Reactions

The terminal amino group of acetohydrazide can be acylated by reacting with acid chlorides or anhydrides. This reaction is a common method for synthesizing N,N'-diacylhydrazines. It is also noted as a potential side reaction in peptide synthesis when acetic acid is used as a solvent or acid catalyst during the conversion of a hydrazide to an azide, leading to partial acetylation of the starting hydrazide.[10]

Cyclization and Heterocyclic Synthesis

Acetohydrazide and its derivatives are exceptionally valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds.[9] The bifunctional nature of the hydrazide allows it to react with various electrophiles to form stable five- and six-membered rings.

  • Pyrazoles and Pyrazolones: Reaction of acetohydrazide derivatives with 1,3-dicarbonyl compounds like acetylacetone or ethyl acetoacetate yields pyrazole and pyrazolone rings, respectively.[11]

  • 1,3,4-Oxadiazoles: Intramolecular cyclodehydration of diacylhydrazide intermediates, often facilitated by dehydrating agents like POCl₃, is a standard route to 2,5-disubstituted 1,3,4-oxadiazoles.[12]

  • Other Heterocycles: Through carefully designed reaction schemes, acetohydrazide derivatives can be converted into a plethora of other ring systems, including 1,2,4-triazines, 1,3,4-oxadiazines, pyridines, and thiazoles.[13][14][15]

Role in Medicinal Chemistry and Drug Development

The hydrazide-hydrazone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant therapeutic potential.[9] The ability to easily synthesize a library of derivatives by condensing a hydrazide with various aldehydes makes this moiety particularly attractive for structure-activity relationship (SAR) studies.[16]

G Core Acetohydrazide Core Moiety Scaffolds Diverse Heterocyclic Scaffolds (Hydrazones, Pyrazoles, Oxadiazoles) Core->Scaffolds Synthetic Modification Applications Therapeutic Applications Scaffolds->Applications Antimicrobial Antimicrobial Antitumor Antitumor Antitubercular Antitubercular

  • Antimicrobial Activity: A vast number of acetohydrazide derivatives, particularly hydrazones, exhibit potent antibacterial and antifungal properties.[17][18] SAR studies on acetohydrazide-pyrazole derivatives have shown that the presence of electron-withdrawing groups on appended aromatic rings can enhance antimicrobial potential.[16][19]

  • Antitubercular Activity: Acetohydrazide itself is a metabolite of the frontline anti-tuberculosis drug isoniazid and is used as an antibiotic for treating Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis.[3][5]

  • Antitumor Activity: The hydrazide-hydrazone framework has been incorporated into molecules designed as anticancer agents, with some derivatives showing promising results against various cancer cell lines.[2][9]

Table 3: Selected Antimicrobial Activity of Acetohydrazide Derivatives (MIC in µg/mL)

Compound TypeTarget OrganismMIC (µg/mL)Reference
Nitrofurazone Analogue (Hydrazide-hydrazone)Staphylococcus aureus ATCC 65380.002 - 0.98[18]
Nitrofurazone Analogue (Hydrazide-hydrazone)Bacillus subtilis ATCC 66330.002 - 0.98[18]
Indol-2-one Hydrazide-hydrazoneCandida albicans31.25[20]
Pyrazole Hydrazide-hydrazoneEscherichia coli16 (Zone of Inhibition, mm)[19]
Pyrazole Hydrazide-hydrazoneCandida albicans18 (Zone of Inhibition, mm)[19]

Coordination Chemistry

The acetohydrazide moiety can act as a chelating ligand, coordinating with metal ions. It typically behaves as a bidentate ligand, binding to a metal center through the carbonyl oxygen and the terminal amine nitrogen.[21] This coordination can lead to the formation of stable metal complexes with interesting structural and electronic properties. In some cases, these complexes exhibit enhanced biological activity compared to the free ligand.[21]

Experimental Protocols

Protocol 1: Synthesis of Acetohydrazide from Ethyl Acetate[5][12]
  • Materials: Ethyl acetate, hydrazine hydrate (85-99%), ethanol.

  • Procedure: a. To a solution of hydrazine hydrate (1.0 mol) in ethanol (80 mL), add ethyl acetate (1.0 mol) dropwise with stirring. b. Heat the resulting mixture under reflux for 4-6 hours. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, partially remove the ethanol by vacuum distillation. e. Cool the concentrated mixture. White, needle-like crystals of acetohydrazide will precipitate. f. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of an N'-Acylhydrazone Derivative[8][9][22]
  • Materials: Acetohydrazide, a selected aldehyde or ketone (e.g., 2-acetylthiophene), methanol or ethanol, glacial acetic acid (catalyst).

  • Procedure: a. Dissolve acetohydrazide (0.02 mol) in 20 mL of methanol in a round-bottom flask. b. To this solution, add a methanolic solution (20 mL) of the carbonyl compound (0.02 mol). c. Add 3-4 drops of glacial acetic acid to the reaction mixture. d. Heat the contents under reflux for 2-4 hours. e. Cool the reaction mixture to room temperature. The solid product will precipitate. f. Filter the solid, wash with hot water and then cold methanol, and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure hydrazone.

Protocol 3: Synthesis of a Pyrazolone Derivative via Cyclization[11]
  • Materials: An acetohydrazide derivative, ethyl acetoacetate, ethanol, piperidine (catalyst).

  • Procedure: a. Dissolve the acetohydrazide derivative (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (30 mL). b. Add a few drops of piperidine as a catalyst. c. Heat the mixture under reflux for 8-10 hours. d. Allow the mixture to cool to room temperature and then pour it into ice-cold water. e. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pyrazolone derivative.

Table 4: Representative Spectroscopic Data for Acetohydrazide Derivatives

Compound ClassTechniqueCharacteristic SignalsReference(s)
Acetohydrazide ¹H NMR (DMSO-d₆)δ ~9.39 (s, 1H, -CONH-), δ ~4.32 (s, 2H, -NH₂), δ ~2.52 (s, 3H, CH₃)[10]
FT-IR (KBr, cm⁻¹)~3345, 3256 (NH/NH₂ stretch), ~1665 (C=O stretch)[10]
N'-Acylhydrazone ¹H NMR (DMSO-d₆)δ ~11.4-12.2 (s, 1H, -CONH-), δ ~8.3-8.9 (s, 1H, -N=CH-)[22]
¹³C NMR (DMSO-d₆)δ ~161-166 (C=O), δ ~142-150 (C=N)[22]
FT-IR (KBr, cm⁻¹)~3195-3310 (NH stretch), ~1640-1660 (C=O stretch), ~1595-1625 (C=N stretch)[10]
Pyrazolone Derivative FT-IR (KBr, cm⁻¹)~3195 (NH stretch), ~1675, 1661, 1642 (Multiple C=O stretches)[11]

Conclusion

The acetohydrazide moiety is a remarkably versatile and reactive functional group that has secured a vital role in synthetic chemistry and drug development. Its straightforward synthesis and predictable reactivity in condensation, acylation, and cyclization reactions make it an ideal starting point for creating vast libraries of structurally diverse compounds. The proven track record of its derivatives in exhibiting a wide range of biological activities, particularly as antimicrobial and antitumor agents, ensures that the acetohydrazide core will remain a focus of intensive research for the foreseeable future. The protocols and data presented in this guide offer a foundational resource for scientists aiming to harness the synthetic potential of this important chemical scaffold.

References

Methodological & Application

protocol for the synthesis of 2-(4-Ethylphenoxy)acetohydrazide from ethyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Ethylphenoxy)acetohydrazide from ethyl (4-ethylphenoxy)acetate via hydrazinolysis. This method is a standard and efficient procedure for the conversion of esters to their corresponding hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activities. The protocol includes information on materials and reagents, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

Acylhydrazides are a significant class of organic compounds that serve as versatile building blocks in medicinal chemistry. The hydrazide functional group is a key pharmacophore in a variety of therapeutic agents. The title compound, this compound, is a useful intermediate for the synthesis of novel bioactive molecules. The presented protocol is based on the well-established method of reacting an ester with hydrazine hydrate.

Reaction Scheme

Caption: Synthesis of this compound from ethyl (4-ethylphenoxy)acetate.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl (4-ethylphenoxy)acetateC₁₂H₁₆O₃208.25Colorless liquid (Expected)
Hydrazine Hydrate (80%)N₂H₄·H₂O50.06Colorless fuming liquid
This compoundC₁₀H₁₄N₂O₂194.23White solid (Expected)

Table 2: Reaction Parameters

ParameterValue
SolventEthanol
Reactant Mole Ratio (Ester:Hydrazine Hydrate)1 : 2
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time6-8 hours
Product PurificationRecrystallization from ethanol

Experimental Protocol

Materials and Reagents
  • Ethyl (4-ethylphenoxy)acetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • Analytical balance

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (4-ethylphenoxy)acetate (e.g., 0.01 mol, 2.08 g) in absolute ethanol (20 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, e.g., 0.02 mol, 1.25 mL) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or water bath. Continue stirring at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote crystallization of the product.

  • Isolation of Product: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the crystals, wash with cold ethanol, and dry.

  • Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. [1][2][3][4][5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.

  • Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methylene protons of the acetohydrazide moiety, and the -NH and -NH₂ protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the ethyl group carbons, the methylene carbon, and the carbonyl carbon of the hydrazide group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-O-C stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Visualization

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve Ethyl (4-ethylphenoxy)acetate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 6-8 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol (Optional) dry->recrystallize characterize Characterize by MP, NMR, IR, MS dry->characterize recrystallize->characterize

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the synthesis of Schiff bases, also known as hydrazones, through the condensation reaction of 2-(4-Ethylphenoxy)acetohydrazide with various aromatic aldehydes. Schiff bases are a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. The general reaction scheme follows the condensation of a hydrazide with an aldehyde, typically in an alcohol solvent, sometimes with the aid of an acid catalyst, to yield the corresponding N'-benzylideneacetohydrazide.

Experimental Protocols

I. Synthesis of this compound (Starting Material)

The starting material, this compound, can be synthesized from the corresponding ester, ethyl 2-(4-ethylphenoxy)acetate, by reaction with hydrazine hydrate.

Materials:

  • Ethyl 2-(4-ethylphenoxy)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-ethylphenoxy)acetate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The resulting this compound can be used in the next step without further purification if high purity is achieved, or it can be recrystallized from ethanol.

II. General Procedure for the Synthesis of N'-(Arylmethylidene)-2-(4-ethylphenoxy)acetohydrazide (Schiff Bases)

This protocol describes the reaction of this compound with a variety of substituted and non-substituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted or non-substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount) or Hydrochloric Acid (2 drops)[1][2]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, reaction can often be performed at room temperature)

  • Standard laboratory glassware and filtration equipment

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of this compound and the desired aromatic aldehyde in absolute ethanol.[1][2]

  • Add a few drops of glacial acetic acid or hydrochloric acid to the mixture to catalyze the reaction.[1][2]

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the aldehyde.[1][2] Alternatively, the mixture can be refluxed to shorten the reaction time.

  • Monitor the formation of the product by TLC.

  • Upon completion of the reaction, a solid precipitate of the Schiff base will often form.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following tables summarize typical quantitative data for a series of N'-(substituted benzylidene)-2-(4-ethoxyphenyl)acetohydrazides, which are structurally very similar to the target compounds and provide a good indication of the expected results.[3]

Table 1: Reaction Yields and Melting Points of Synthesized Schiff Bases [3]

Compound IDAldehyde SubstituentYield (%)Melting Point (°C)
4a 4-Methoxy69199-202
4b 4-Cyano89172-174
4c 4-Fluoro78157-159

Table 2: Selected Spectroscopic Data for a Representative Schiff Base: (E)-N'-(4-Cyanobenzylidene)-2-(4-ethoxyphenyl)acetohydrazide [3]

Spectral Data TypeObserved Peaks/Signals
¹H-NMR (DMSO-d6)δ 1.29 (t, 3H), 3.49 (s, 1H), 3.92 (s, 1H), 3.97 (q, 2H), 6.85 (d, 2H), 7.21 (d, 2H), 7.86-7.89 (m, 4H), 8.15 (s, 1H), 11.70 (s, 1H)
¹³C-NMR (DMSO-d6)δ 15.12, 38.42, 63.39, 112.01, 114.63, 119.17, 127.66, 130.55, 133.13, 139.22, 141.30, 144.95, 157.65, 167.73, 173.42
Mass Spec (MS) Calculated for C₁₈H₁₇N₃O₂: 307.35, Found: 308.2 (M+)

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of N'-(Arylmethylidene)-2-(4-ethylphenoxy)acetohydrazides.

experimental_workflow start Starting Materials: This compound + Aromatic Aldehyde reaction Reaction: - Absolute Ethanol (Solvent) - Glacial Acetic Acid (Catalyst) - Stir at Room Temperature/Reflux start->reaction Mixing workup Work-up & Purification: - Cooling and Precipitation - Filtration - Washing with Cold Ethanol - Recrystallization reaction->workup Product Formation product Final Product: N'-(Arylmethylidene)-2-(4-ethylphenoxy)acetohydrazide workup->product Isolation characterization Characterization: - Melting Point - ¹H NMR, ¹³C NMR - Mass Spectrometry - Elemental Analysis product->characterization Analysis

Caption: General workflow for the synthesis and characterization of Schiff bases.

References

Application of 2-(4-Ethylphenoxy)acetohydrazide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-HET-001

Abstract

This document provides detailed protocols and application notes for the use of 2-(4-Ethylphenoxy)acetohydrazide as a versatile starting material in the synthesis of a variety of significant heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocyclic scaffolds are of great interest to researchers, scientists, and drug development professionals due to their diverse pharmacological activities. This guide offers step-by-step experimental procedures, tabulated quantitative data derived from analogous reactions, and visual representations of the synthetic pathways and workflows to facilitate research and development in medicinal chemistry.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The synthesis of novel heterocyclic derivatives is a cornerstone of drug discovery and development. This compound is a valuable and reactive precursor for the construction of various five-membered heterocyclic rings due to the presence of the reactive hydrazide moiety. This document outlines its application in the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of the Starting Material

The initial step in these synthetic pathways is the preparation of this compound from the corresponding ester, ethyl 2-(4-ethylphenoxy)acetate.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar phenoxyacetohydrazides.[1][2][3]

Materials:

  • Ethyl 2-(4-ethylphenoxy)acetate

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-ethylphenoxy)acetate (0.01 mol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.02 mol, 99%) to the solution.

  • Heat the reaction mixture under reflux for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, remove the excess ethanol by distillation under reduced pressure.

  • Cool the resulting solution in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data (Estimated based on analogous reactions):

ParameterValueReference
Yield65-75%[1]
Melting Point138-140 °CN/A
AppearanceWhite crystalline solidN/A

Application in Heterocyclic Synthesis

This compound serves as a key building block for the synthesis of various five-membered heterocyclic compounds.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocyclic compounds with a wide range of biological activities.

This protocol is based on the cyclodehydration of an N-acylhydrazide, a common method for 1,3,4-oxadiazole synthesis.

Materials:

  • This compound

  • Benzoic acid

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of this compound (0.01 mol) and benzoic acid (0.01 mol) is taken in a round-bottom flask.

  • Add phosphorus oxychloride (10 mL) slowly to the mixture while cooling in an ice bath.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice with constant stirring.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the product from a suitable solvent like ethanol.

Quantitative Data (Estimated based on analogous reactions):

ParameterValueReference
Yield70-80%N/A
Melting Point155-157 °CN/A
AppearanceWhite to off-white solidN/A
Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with significant therapeutic applications.

This synthesis involves the reaction of the acetohydrazide with an isothiocyanate followed by cyclization.

Materials:

  • This compound

  • Allyl isothiocyanate

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Step 1: Synthesis of N'-((4-ethylphenoxy)acetyl)-2-allylhydrazine-1-carbothioamide

    • Dissolve this compound (0.01 mol) in ethanol (30 mL).

    • Add allyl isothiocyanate (0.01 mol) to the solution.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Step 2: Cyclization to the 1,2,4-triazole

    • Suspend the product from Step 1 (0.01 mol) in an aqueous solution of sodium hydroxide (2M, 20 mL).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the product from ethanol.

Quantitative Data (Estimated based on analogous reactions):

ParameterValueReference
Yield60-70%N/A
Melting Point180-182 °CN/A
AppearanceWhite solidN/A
Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of nitrogen-containing heterocyclic compounds with diverse biological activities.

This protocol describes the reaction of the acetohydrazide with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) in ethanol (25 mL).

  • Add acetylacetone (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the product from ethanol.

Quantitative Data (Estimated based on analogous reactions):

ParameterValueReference
Yield75-85%N/A
Melting Point112-114 °CN/A
AppearanceCrystalline solidN/A

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and experimental workflows described in this application note.

Synthesis_of_Starting_Material A Ethyl 2-(4-ethylphenoxy)acetate C This compound A->C Reflux, 6-8h B Hydrazine Hydrate Ethanol B->C

Caption: Synthesis of the starting material, this compound.

Heterocycle_Synthesis_Workflow cluster_oxadiazole 1,3,4-Oxadiazole Synthesis cluster_triazole 1,2,4-Triazole Synthesis cluster_pyrazole Pyrazole Synthesis Start Start with This compound Oxadiazole_React React with Benzoic Acid + POCl3 Start->Oxadiazole_React Triazole_Step1 Step 1: React with Allyl Isothiocyanate (Reflux 3-4h) Start->Triazole_Step1 Pyrazole_React React with Acetylacetone + Acetic Acid Start->Pyrazole_React Oxadiazole_Reflux Reflux 4-6 hours Oxadiazole_React->Oxadiazole_Reflux Oxadiazole_Workup Workup: Pour on ice, neutralize, filter Oxadiazole_Reflux->Oxadiazole_Workup Oxadiazole_Product 2-(4-Ethylphenoxymethyl)-5-phenyl- 1,3,4-oxadiazole Oxadiazole_Workup->Oxadiazole_Product Triazole_Intermediate Thiosemicarbazide Intermediate Triazole_Step1->Triazole_Intermediate Triazole_Step2 Step 2: Cyclization with NaOH (Reflux 4-6h) Triazole_Intermediate->Triazole_Step2 Triazole_Workup Workup: Neutralize, filter Triazole_Step2->Triazole_Workup Triazole_Product 4-Allyl-5-(4-ethylphenoxymethyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole_Workup->Triazole_Product Pyrazole_Reflux Reflux 5-7 hours Pyrazole_React->Pyrazole_Reflux Pyrazole_Workup Workup: Pour on ice water, filter Pyrazole_Reflux->Pyrazole_Workup Pyrazole_Product 1-((4-Ethylphenoxy)acetyl)- 3,5-dimethyl-1H-pyrazole Pyrazole_Workup->Pyrazole_Product

Caption: Experimental workflows for the synthesis of heterocyclic compounds.

Logical_Relationships Start This compound Reagent_Oxadiazole Carboxylic Acids / POCl3 Start->Reagent_Oxadiazole Reagent_Triazole Isothiocyanates / Base Start->Reagent_Triazole Reagent_Pyrazole 1,3-Dicarbonyls / Acid Start->Reagent_Pyrazole Oxadiazole 1,3,4-Oxadiazoles Triazole 1,2,4-Triazoles Pyrazole Pyrazoles Reagent_Oxadiazole->Oxadiazole Cyclodehydration Reagent_Triazole->Triazole Addition-Cyclization Reagent_Pyrazole->Pyrazole Condensation-Cyclization

Caption: Logical relationships between the starting material and the target heterocycles.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols provided herein offer a foundation for researchers and drug development professionals to explore the synthesis of novel 1,3,4-oxadiazole, 1,2,4-triazole, and pyrazole derivatives. The adaptability of these synthetic routes allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for biological screening and the development of new therapeutic agents. Further research into the biological activities of the derivatives synthesized from this compound is highly encouraged.

References

Application Notes and Protocols: Utilizing 2-(4-Ethylphenoxy)acetohydrazide as a Precursor for Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potential enzyme inhibitors derived from the precursor molecule, 2-(4-Ethylphenoxy)acetohydrazide. While specific quantitative data for enzyme inhibition by derivatives of this compound is not extensively available in current literature, this document will utilize data from closely related phenoxyacetohydrazide analogs to provide representative examples of the potential applications and experimental workflows. The structural similarity of these analogs makes them excellent models for predicting the synthesis and activity of this compound derivatives.

Introduction

Hydrazide and its derivatives, such as hydrazones, are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and enzyme inhibitory properties. The core structure of this compound provides a versatile scaffold that can be readily modified to generate a library of derivatives. The phenoxyacetic acid moiety is a known pharmacophore, and the hydrazide group offers a reactive site for condensation with various aldehydes and ketones to form Schiff bases, which are often associated with enhanced biological activity.

This document will focus on the synthesis of Schiff base derivatives of a phenoxyacetohydrazide precursor and their evaluation as potential inhibitors of β-glucuronidase, an enzyme implicated in various physiological and pathological processes, including the development of some cancers and the side effects of certain drugs.

Data Presentation: Enzyme Inhibition Activity

The following table summarizes the in vitro β-glucuronidase inhibitory activity of a series of Schiff base derivatives synthesized from a structurally similar precursor, 2-(4-chloro-2-methylphenoxy)acetohydrazide. This data is presented to illustrate the potential inhibitory potency that can be achieved with this class of compounds.

Compound IDR (Substituent on Aldehyde/Ketone)IC50 (µM) ± SEM
1 2,6-dichlorophenyl9.20 ± 0.32
2 3-(4-methoxyphenyl)-2-propenylNot Active
3 4-ethoxyphenylNot Active
4 4-nitrophenylNot Active
5 2,4-dichlorophenyl9.47 ± 0.16
6 2-hydroxyphenylNot Active
7 4-chlorophenyl14.7 ± 0.19
8 2-chlorophenyl15.4 ± 1.56
9 4-methylphenylNot Active
10 3-nitrophenylNot Active
11 2-fluorophenyl19.6 ± 0.62
12 3-thienyl30.7 ± 1.49
13 4-methoxyphenylNot Active
14 PhenylNot Active
15 2-nitrophenyl12.0 ± 0.16
16 3-hydroxyphenylNot Active
17 4-hydroxyphenylNot Active
18 3,4-dimethoxyphenylNot Active
19 4-bromophenylNot Active
20 2-methoxyphenylNot Active
21 2-furyl13.7 ± 0.40
22 1-naphthyl22.0 ± 0.14
Standard D-saccharic acid-1,4-lactone48.4 ± 1.25

Data adapted from a study on 2-(4-chloro-2-methylphenoxy)acetohydrazide derivatives as β-glucuronidase inhibitors.[1][2]

Experimental Protocols

I. Synthesis of the Precursor: this compound

This protocol describes the synthesis of the parent hydrazide from the corresponding ester.

Materials:

  • Ethyl 2-(4-ethylphenoxy)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Beakers, filtration apparatus

Procedure:

  • To a solution of ethyl 2-(4-ethylphenoxy)acetate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazide.

  • Dry the purified product under vacuum.

II. General Protocol for the Synthesis of Schiff Base Derivatives

This protocol outlines the condensation reaction between the acetohydrazide precursor and various aromatic aldehydes or ketones.

Materials:

  • This compound

  • Substituted aromatic aldehydes or ketones (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid (Schiff base derivative) is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture) to obtain the pure Schiff base.

  • Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

III. In Vitro β-Glucuronidase Inhibition Assay

This protocol describes a typical colorimetric assay to determine the inhibitory activity of the synthesized compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase from a suitable source (e.g., bovine liver)

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Acetate buffer (e.g., 0.1 M, pH 5.0)

  • Synthesized inhibitor compounds

  • D-saccharic acid-1,4-lactone (standard inhibitor)

  • Sodium carbonate solution (e.g., 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Acetate buffer

    • β-Glucuronidase solution

    • Solution of the test compound at various concentrations.

  • Pre-incubate the plate at a specified temperature (e.g., 37 °C) for a short period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate solution (p-nitrophenyl-β-D-glucuronide) to each well.

  • Incubate the plate at the same temperature for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding sodium carbonate solution to each well. This will also develop the yellow color of the p-nitrophenolate ion.

  • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of control)] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Schiff Base Derivatives Ethyl_2-(4-Ethylphenoxy)acetate Ethyl_2-(4-Ethylphenoxy)acetate Precursor This compound Ethyl_2-(4-Ethylphenoxy)acetate->Precursor Ethanol, Reflux Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Precursor Aromatic_Aldehyde_Ketone Aromatic Aldehyde/Ketone Schiff_Base Schiff Base Derivative Aromatic_Aldehyde_Ketone->Schiff_Base Precursor_ref This compound Precursor_ref->Schiff_Base Ethanol, Acetic Acid, Reflux

Caption: Synthetic workflow for the preparation of Schiff base derivatives from this compound.

G cluster_0 Enzyme Inhibition Assay Workflow Enzyme_Inhibitor Enzyme + Inhibitor (Pre-incubation) Substrate_Addition Add Substrate (p-nitrophenyl-β-D-glucuronide) Enzyme_Inhibitor->Substrate_Addition Incubation Incubation (e.g., 37°C) Substrate_Addition->Incubation Reaction_Stop Stop Reaction (add Na2CO3) Incubation->Reaction_Stop Measurement Measure Absorbance (405 nm) Reaction_Stop->Measurement

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of 2-(4-Ethylphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro antimicrobial screening of 2-(4-Ethylphenoxy)acetohydrazide derivatives. The protocols detailed below, for agar well diffusion and broth microdilution assays, are fundamental techniques for evaluating the antimicrobial potential of novel chemical entities.

Data Presentation

While specific quantitative antimicrobial data for this compound derivatives is not extensively available in the public domain, the following tables present data for structurally related phenoxyacetohydrazide and other hydrazide derivatives to serve as a reference for data presentation and expected activity.

Table 1: Example of Antibacterial Activity Data by Agar Well Diffusion Method

The following table showcases the zone of inhibition data for a series of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides, which are structurally similar to the compounds of interest.

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus Bacillus subtilis
Derivative 1 15 mm18 mm
Derivative 2 17 mm20 mm
Derivative 3 16 mm19 mm
Standard Drug (e.g., Ciprofloxacin) 25 mm28 mm

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data for Hydrazone Derivatives

The following table provides an example of how to present MIC data for hydrazone derivatives against a panel of bacterial and fungal strains. MIC values are typically reported in µg/mL.[1][2]

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Hydrazone A 6432128256>512
Hydrazone B 321664128256
Hydrazone C 12864256512>512
Reference Drug (e.g., Ampicillin) 0.51416N/A
Reference Drug (e.g., Fluconazole) N/AN/AN/AN/A8

Experimental Protocols

Detailed methodologies for the two primary screening assays are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.[3][4][5]

Protocol 1: Agar Well Diffusion Assay

This method is a preliminary screening technique to assess the qualitative antimicrobial activity of the synthesized compounds.[4][6][7][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile petri dishes

  • Bacterial and fungal cultures

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • This compound derivatives

  • Solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of microbial growth.[6]

  • Well Preparation: After the inoculum has dried, use a sterile cork borer to punch wells of 6-8 mm in diameter into the agar.[4][9]

  • Sample Loading: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.[4]

  • Controls: In separate wells on the same plate, add the positive control (a standard antibiotic solution) and the negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[6]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][5][10][11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial and fungal cultures

  • Sterile saline or broth

  • This compound derivatives

  • Solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Growth control (no compound)

  • Sterility control (no inoculum)

  • Multichannel pipette

  • Microplate reader (optional)

Procedure:

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compounds and the growth control well. The sterility control well should only contain broth.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Visualizations

The following diagrams illustrate the workflows for the described antimicrobial screening assays.

AgarWellDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading Inoculum Prepare 0.5 McFarland Inoculum Swab Swab Inoculum onto Agar Surface Inoculum->Swab Plates Prepare Mueller-Hinton Agar Plates Plates->Swab Punch Punch Wells (6-8 mm) Swab->Punch Load Load Test Compounds & Controls into Wells Punch->Load Incubate Incubate Plates (37°C, 24h) Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Stock Prepare Stock Solutions of Test Compounds SerialDilution Perform 2-fold Serial Dilution of Compounds Stock->SerialDilution Inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) AddInoculum Inoculate Wells with Microbial Suspension Inoculum->AddInoculum SerialDilution->AddInoculum Controls Include Growth and Sterility Controls Incubate Incubate Plate (37°C, 24h) Controls->Incubate ReadMIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC

References

Application Notes and Protocols: Evaluating the Anticancer Properties of 2-(4-Ethylphenoxy)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive methodological framework for evaluating the anticancer potential of novel 2-(4-Ethylphenoxy)acetohydrazide analogs. The protocols outlined herein cover essential in vitro assays for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and investigation of underlying molecular mechanisms. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, facilitating the identification and characterization of promising anticancer lead compounds.

Overall Experimental Workflow

The evaluation of novel anticancer compounds typically follows a hierarchical approach, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic studies for the most potent analogs.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis Start Synthesized Analogs Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) Start->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Select Potent Analogs CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blotting) Apoptosis->Pathway Investigate Mechanism CellCycle->Pathway

Caption: High-level workflow for anticancer drug evaluation.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the general cytotoxicity of the acetohydrazide analogs against various cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1][2] It measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Principle of the MTT Assay

G cluster_0 Inside Viable Cell MTT MTT (Yellow Tetrazolium Salt) Formazan Formazan (Purple Crystals) MTT->Formazan Cellular Reduction Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Enzymes Mitochondrial NAD(P)H-dependent oxidoreductases

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After incubation, replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][4] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity (IC₅₀ Values)
Compound IDCancer Cell LineIncubation Time (h)IC₅₀ (µM)
Analog 1MCF-7 (Breast)4815.2 ± 1.8
Analog 2A549 (Lung)4825.6 ± 3.1
Analog 3PC-3 (Prostate)488.9 ± 0.9
DoxorubicinMCF-7 (Breast)480.5 ± 0.1

Apoptosis Induction Assay

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed. The Annexin V/Propidium Iodide (PI) dual-staining method followed by flow cytometry is the gold standard.[5][6] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[7]

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[5][6]

Workflow: Annexin V/PI Apoptosis Assay

G A 1. Seed and Treat Cells (e.g., with IC50 concentration) B 2. Harvest Cells (Including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in the Dark (15 min, Room Temp) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Experimental workflow for apoptosis detection.

Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat them with the acetohydrazide analogs at their predetermined IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.[5]

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[5]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect at least 10,000 events per sample.[8]

  • Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Data Presentation: Apoptosis Analysis
TreatmentConcentration% Live Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control-95.1 ± 2.32.5 ± 0.51.4 ± 0.31.0 ± 0.2
Analog 39 µM (IC₅₀)40.2 ± 4.535.8 ± 3.920.1 ± 2.23.9 ± 0.7
Staurosporine1 µM15.5 ± 3.145.3 ± 5.135.2 ± 4.04.0 ± 0.8

Cell Cycle Analysis

Anticancer agents often exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cell proliferation. This can be analyzed by staining cellular DNA with propidium iodide (PI) and quantifying DNA content via flow cytometry.[9]

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[10][11] Incubate for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]

  • RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that the PI dye specifically stains the DNA.[8][11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for PI detection.[8] Use a low flow rate to obtain better resolution of the G1, S, and G2/M peaks.[10]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Data Presentation: Cell Cycle Distribution
TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-60.5 ± 3.125.2 ± 2.014.3 ± 1.5
Analog 39 µM (IC₅₀)20.1 ± 2.515.5 ± 1.864.4 ± 4.2
Nocodazole100 nM10.8 ± 1.912.3 ± 1.576.9 ± 5.0

Investigation of Molecular Mechanisms

To understand how the acetohydrazide analogs induce apoptosis or cell cycle arrest, it is essential to investigate their effects on key cancer-related signaling pathways, such as the PI3K/AKT and MAPK pathways, which regulate cell survival, proliferation, and apoptosis.[12] Western blotting is a powerful technique to measure changes in the expression and phosphorylation status of key proteins within these pathways.[12][13]

Hypothetical Signaling Pathway Inhibition

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Analog Acetohydrazide Analog Analog->AKT Possible Inhibition Bax Bax/Bak Bax->Apoptosis Bcl2->Bax Inhibits

Caption: Potential inhibition of the PI3K/AKT survival pathway.

Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compound of interest for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AKT, total-AKT, PARP, Caspase-3, Cyclin B1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control like β-actin or GAPDH. For signaling proteins, analyze the ratio of the phosphorylated form to the total protein.[14]

Data Presentation: Western Blot Analysis
Target ProteinTreatmentFold Change vs. Control (Normalized to β-actin)
p-AKT (Ser473) / Total AKTAnalog 3 (9 µM)0.35 ± 0.08
Cleaved Caspase-3Analog 3 (9 µM)4.5 ± 0.6
Cyclin B1Analog 3 (9 µM)3.8 ± 0.5
Bcl-2Analog 3 (9 µM)0.4 ± 0.1

References

Application Notes and Protocols for In Silico Docking Studies of 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in silico molecular docking studies with the compound 2-(4-Ethylphenoxy)acetohydrazide. This document outlines the scientific context, detailed experimental protocols, and data interpretation to facilitate the exploration of its potential as a therapeutic agent.

Introduction to this compound and In Silico Docking

Hydrazide derivatives are a class of organic compounds recognized for their wide range of biological activities.[1][2] While the specific therapeutic potential of this compound is still under investigation, related acetohydrazide compounds have shown promise. In silico molecular docking is a powerful computational technique used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target.[3][4][5] This method is instrumental in the early stages of drug development for screening large libraries of compounds, identifying potential drug candidates, and optimizing lead compounds, thereby saving significant time and resources.[3][6]

The docking process involves predicting the preferred orientation and conformation (pose) of the ligand within the binding site of a target protein and estimating the strength of the interaction, often expressed as a binding affinity or docking score.[4] This information provides valuable insights into the potential mechanism of action and can guide further experimental validation.

Selecting a Protein Target

Given that existing research has implicated similar acetohydrazide derivatives as potential inhibitors of enoyl-ACP reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of various pathogens, including Mycobacterium tuberculosis, InhA will be used as a hypothetical target for this protocol.[7]

Experimental Protocols

A typical molecular docking workflow involves several key stages: preparation of the ligand and protein structures, performing the docking simulation, and analyzing the results.[3][8]

Ligand Preparation

The initial step involves generating a 3D structure of this compound and preparing it for docking.

  • Objective: To obtain a low-energy, 3D conformation of the ligand and assign appropriate chemical properties.

  • Methodology:

    • Structure Generation: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a common chemical file format (e.g., MOL, SDF). Alternatively, the structure can be obtained from chemical databases like PubChem.

    • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation using software such as Open Babel or the graphical user interface of docking software suites like AutoDock Tools.[9] Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Charge Assignment and Atom Typing: Assign partial charges (e.g., Gasteiger charges) and define atom types.[9] This is crucial for calculating the interaction energies during docking.

    • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.

    • File Format Conversion: Save the prepared ligand structure in the format required by the chosen docking software (e.g., PDBQT for AutoDock Vina).[9]

Protein Preparation

Proper preparation of the target protein structure is critical for accurate docking results.

  • Objective: To prepare the 3D structure of the target protein by removing non-essential molecules, adding missing atoms, and assigning charges.

  • Methodology:

    • Structure Retrieval: Obtain the 3D crystal structure of the target protein, in this case, enoyl-ACP reductase (InhA), from the Protein Data Bank (PDB). A relevant PDB entry should be chosen, preferably one with a co-crystallized ligand to define the binding site.

    • Initial Cleaning: Remove water molecules, co-solvents, and any existing ligands from the PDB file.[9] This is typically done to provide an unobstructed binding site for the new ligand.

    • Adding Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are essential for hydrogen bonding interactions.[9]

    • Assigning Charges and Atom Types: Assign partial charges and atom types to the protein atoms.

    • Handling Missing Residues/Atoms: If the crystal structure has missing residues or atoms, these may need to be modeled using homology modeling or loop refinement tools. For the purpose of a standard docking protocol, it is often sufficient to ensure the binding site is complete.

    • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[9]

Docking Simulation

This phase involves running the docking algorithm to predict the binding poses of the ligand in the protein's active site.

  • Objective: To explore the conformational space of the ligand within the defined binding site and identify the most favorable binding modes.

  • Methodology:

    • Software Selection: Choose a suitable molecular docking program. Popular choices include AutoDock Vina, Glide, and GOLD.[6] AutoDock Vina is a widely used open-source option known for its speed and accuracy.

    • Defining the Binding Site (Grid Box): Define a three-dimensional grid box that encompasses the active site of the protein.[8] The coordinates for this box can be determined from the position of a co-crystallized ligand in the original PDB file or through binding site prediction software.

    • Configuration File: Prepare a configuration file that specifies the input ligand and protein files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

    • Running the Simulation: Execute the docking run using the command-line interface or graphical user interface of the chosen software.[9]

Results Analysis and Visualization

The final step is to analyze the docking results to understand the binding interactions and predict the binding affinity.

  • Objective: To evaluate the predicted binding poses, identify key molecular interactions, and rank the poses based on their docking scores.

  • Methodology:

    • Docking Scores: The primary quantitative output is the docking score, which estimates the binding affinity (e.g., in kcal/mol).[5] Lower (more negative) scores generally indicate stronger binding.

    • Pose Visualization: Visualize the predicted binding poses of the ligand within the protein's active site using molecular graphics software like PyMOL or UCSF Chimera.[10]

    • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying key interacting amino acid residues is crucial for understanding the binding mechanism.

    • Clustering and Ranking: The docking software will typically provide multiple binding modes. These can be clustered based on their root-mean-square deviation (RMSD) to identify distinct binding orientations. The poses are then ranked by their docking scores.[9]

Data Presentation

Quantitative data from docking studies should be organized for clarity and comparison.

Table 1: Docking Results for this compound with Enoyl-ACP Reductase (InhA)

Binding Mode (Pose)Docking Score (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-8.50.00TYR158, NAD+ILE215, MET199
2-8.21.23GLY103PHE149, ILE194
3-7.92.51TYR158MET102, PRO193
...............

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage Ligand Ligand: this compound Prep_Ligand Ligand Preparation (3D Structure, Charges) Ligand->Prep_Ligand Protein Protein: Enoyl-ACP Reductase (InhA) Prep_Protein Protein Preparation (Remove Water, Add Hydrogens) Protein->Prep_Protein Grid Define Binding Site (Grid Box Generation) Prep_Ligand->Grid Prep_Protein->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Results Analyze Docking Results (Scores and Poses) Docking->Results Visualization Visualize Interactions (PyMOL, Chimera) Results->Visualization Report Generate Report Visualization->Report

Caption: Workflow for in silico molecular docking.

Putative_Signaling_Pathway Ligand This compound (Putative Inhibitor) Target Enoyl-ACP Reductase (InhA) Ligand->Target Binds to Active Site Pathway Fatty Acid Synthesis II (FAS-II) Target->Pathway Catalyzes key step in Effect Inhibition of Bacterial Cell Wall Formation Target->Effect Inhibition Product Mycolic Acid Synthesis Pathway->Product Product->Effect Essential for

Caption: Putative mechanism of action.

Conclusion

This document provides a detailed protocol for conducting in silico docking studies on this compound with enoyl-ACP reductase as a potential target. By following these steps, researchers can gain valuable insights into the binding characteristics of this compound, which can inform subsequent experimental validation and lead optimization efforts in the drug discovery pipeline. The successful application of these computational methods can significantly accelerate the identification of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the quantitative analysis of 2-(4-Ethylphenoxy)acetohydrazide in various sample matrices. The described methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are designed to offer a range of options in terms of sensitivity, selectivity, and accessibility. While these protocols are based on established analytical principles for similar compounds, validation and optimization for specific matrices and instrumentation are recommended.

Introduction

This compound is a chemical entity with potential applications in pharmaceutical and agrochemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and residue analysis. This document outlines three distinct analytical methodologies to address the diverse needs of the scientific community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValue (Predicted/Estimated)Source
Chemical FormulaC10H14N2O2N/A
Molecular Weight194.23 g/mol N/A
AppearanceWhite to off-white solidN/A
Melting PointNot availableN/A
SolubilitySoluble in methanol, ethanol, acetonitrile; sparingly soluble in waterN/A
UV Absorption (λmax)~225 nm and ~275 nm in methanolPredicted based on phenoxyacetic acid derivatives[1]

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not a primary requirement.

3.1.1. Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient0-1 min: 20% B1-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength275 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial conditions (80:20 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3.1.2. Data Presentation

ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.

3.2.1. Experimental Protocol

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or an analog like 2-(4-methylphenoxy)acetohydrazide).

Chromatographic Conditions:

ParameterCondition
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient0-0.5 min: 10% B0.5-3 min: 10-90% B3-4 min: 90% B4-4.1 min: 90-10% B4.1-5 min: 10% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Multiple Reaction Monitoring (MRM) TransitionsAnalyte: m/z 195.1 → 107.1 (Quantifier), 195.1 → 77.1 (Qualifier)IS: (To be determined based on selection)
Collision EnergyOptimized for specific transitions

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3.2.2. Data Presentation

ParameterExpected Performance
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)~0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Bias)±15%
Matrix EffectTo be evaluated
Recovery> 85%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative, particularly for volatile and thermally stable derivatives of the analyte. Derivatization is often necessary to improve chromatographic properties and sensitivity.

3.3.1. Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Ethyl acetate (GC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Internal Standard (IS) (e.g., a suitable stable isotope-labeled analog).

Derivatization Procedure:

  • Evaporate the sample extract containing the analyte and internal standard to dryness.

  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterCondition
Injector Temperature250 °C
Injection ModeSplitless
Oven Temperature Program100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier GasHelium at 1.0 mL/min
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quadrupole Temperature150 °C
Selected Ion Monitoring (SIM)Analyte (TMS derivative): To be determined based on fragmentation pattern.IS (TMS derivative): To be determined.

3.3.2. Data Presentation

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)~5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Visualization of Workflows

Analytical_Method_Development_Workflow start Start: Define Analytical Need lit_review Literature Review & Physicochemical Properties start->lit_review method_selection Method Selection lit_review->method_selection hplc HPLC-UV method_selection->hplc Bulk/Formulation lcms LC-MS/MS method_selection->lcms Biological Matrix gcms GC-MS method_selection->gcms Alternative method_dev Method Development hplc->method_dev lcms->method_dev gcms->method_dev validation Method Validation method_dev->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for analytical method development.

LCMS_Sample_Prep_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject to LC-MS/MS reconstitute->inject

Caption: LC-MS/MS sample preparation workflow.

Conclusion

The analytical methods presented provide a comprehensive toolkit for the quantification of this compound. The selection of the most appropriate method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Rigorous method validation is essential to ensure the generation of reliable and accurate data.

References

Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenoxy)acetohydrazide is a member of the phenoxy-acetohydrazide class of compounds, which are recognized as versatile scaffolds in medicinal chemistry. The core structure, consisting of a phenoxy ring linked to an acetohydrazide moiety, serves as a key building block for the synthesis of various derivatives with a wide spectrum of biological activities. While specific research on the 2-(4-ethylphenoxy) derivative is limited in publicly available literature, the broader family of 2-(phenoxy)acetohydrazides has demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] This document provides an overview of the potential applications of this compound, drawing upon data from structurally similar analogs, and offers detailed protocols for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of this compound can be readily achieved through a two-step process starting from 4-ethylphenol. The general and reliable method for synthesizing acetohydrazides is through the hydrazinolysis of the corresponding ester.[2]

Step 1: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate

This initial step involves the esterification of 4-ethylphenol.

Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized ester.[2]

Potential Therapeutic Applications and Screening Protocols

Based on the activities of analogous compounds, this compound is a promising candidate for screening in several therapeutic areas.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3] The screening of this compound and its derivatives for antibacterial and antifungal properties is a logical starting point.

Table 1: Antimicrobial Activity of Analogous 2-(Aryloxy)acetohydrazide Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide (4a, 4c, 4d, 4j, 4k)E. coli, P. aeruginosa-Moderate to Good[3]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative (7)Bacteria0.05 - 0.5-[4]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative (7)C. albicans0.05-[4]

Note: Data for the specific this compound is not available. The table presents data from analogous compounds to indicate the potential for antimicrobial activity.

Anti-inflammatory Activity

Phenoxy acetamide and acetohydrazide derivatives have been investigated for their anti-inflammatory properties.[1][5] The free carboxylic acid group in many non-steroidal anti-inflammatory drugs (NSAIDs) is associated with gastrointestinal toxicity. The hydrazide moiety offers a modification that may mitigate this side effect.[5]

Table 2: Anti-inflammatory Activity of Analogous Acetohydrazide Derivatives

Compound/DerivativeAssayDose% Inhibition of EdemaReference
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d)Carrageenan-induced rat paw edema-32-58%[5]
Nicotinic acid (2-nitro-benzylidene)-hydrazide (III)Carrageenan-induced rat paw edema20 mg/kg35.73%[6]
Nicotinic acid (3-nitro-benzylidene)-hydrazide (IV)Carrageenan-induced rat paw edema20 mg/kg37.29%[6]

Note: Data for the specific this compound is not available. The table presents data from analogous compounds to indicate the potential for anti-inflammatory activity.

Anticancer Activity

The acetohydrazide scaffold is present in a number of compounds evaluated for their antitumor activities.[7][8] Derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.

Table 3: Anticancer Activity of Analogous Hydrazide Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (4f–h, 4n–p)SW620, PC-3, NCI-H23Comparable or superior to PAC-1[7]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)MCF-7, SK-N-SH-[1]

Note: Data for the specific this compound is not available. The table presents data from analogous compounds to indicate the potential for anticancer activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 2-(4-methylphenoxy)acetohydrazide.[2]

Materials:

  • Ethyl 2-(4-ethylphenoxy)acetate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-ethylphenoxy)acetate (0.01 mol) in ethanol (15 mL).

  • Add hydrazine hydrate (0.02 mol, 99%).

  • Heat the mixture on a water bath under reflux for 6 hours.

  • After the reaction is complete, remove the excess ethanol by distillation.

  • Allow the reaction mixture to cool to room temperature.

  • Colorless, needle-shaped crystals of this compound should precipitate out of the solution.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 4-Ethylphenol 4-Ethylphenol Esterification_Reaction Esterification 4-Ethylphenol->Esterification_Reaction Ethyl_Chloroacetate Ethyl_Chloroacetate Ethyl_Chloroacetate->Esterification_Reaction Ethyl_2-(4-ethylphenoxy)acetate Ethyl_2-(4-ethylphenoxy)acetate Esterification_Reaction->Ethyl_2-(4-ethylphenoxy)acetate Hydrazinolysis_Reaction Hydrazinolysis Ethyl_2-(4-ethylphenoxy)acetate->Hydrazinolysis_Reaction Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Hydrazinolysis_Reaction This compound This compound Hydrazinolysis_Reaction->this compound

Synthesis workflow for this compound.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Sterile DMSO

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the compound dilutions.

  • Include positive control wells (broth with inoculum and standard antibiotic) and negative control wells (broth with inoculum and DMSO, and broth alone).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Screening_Workflow Start Start Prepare_Compound_Stock Prepare Stock Solution of Test Compound Start->Prepare_Compound_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Compound_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Workflow for antimicrobial susceptibility testing.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating anti-inflammatory activity.[5][6]

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan solution (1% in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., diclofenac sodium)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compound or control orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a pletysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Mechanism of Action

The precise mechanism of action for this compound is not yet elucidated. However, for analogous compounds with demonstrated biological activities, several mechanisms have been proposed. For instance, some phenoxy acetic acid derivatives, like 2,4-D, act as synthetic auxins in plants, leading to herbicidal effects through abnormal cell growth. In the context of antimicrobial activity, hydrazones can chelate metal ions essential for microbial growth or interfere with enzymatic pathways. As anti-inflammatory agents, they may inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs. For anticancer activity, proposed mechanisms include the induction of apoptosis through caspase activation and cell cycle arrest. Further research is required to determine the specific molecular targets of this compound.

Proposed_MoA cluster_antimicrobial Antimicrobial cluster_antiinflammatory Anti-inflammatory cluster_anticancer Anticancer Compound This compound and its Derivatives Chelation Metal Ion Chelation Compound->Chelation Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition COX_Inhibition COX Enzyme Inhibition Compound->COX_Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest

Potential mechanisms of action for phenoxy acetohydrazides.

Conclusion

This compound represents a promising, yet underexplored, molecule in medicinal chemistry. Based on the robust biological activities observed in its structural analogs, it is a strong candidate for screening as an antimicrobial, anti-inflammatory, and anticancer agent. The protocols provided herein offer a starting point for the synthesis and evaluation of this compound, paving the way for future drug discovery and development efforts. Further derivatization of the hydrazide moiety could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Phenoxyacetohydrazides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenoxyacetohydrazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, anti-angiogenic, anticonvulsant, and antimicrobial effects.[1][2][3] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying the key structural features that govern their biological activity. This document provides detailed experimental designs, protocols, and data presentation guidelines for conducting SAR studies on phenoxyacetohydrazide derivatives.

General Experimental Design Workflow

A typical experimental workflow for SAR studies of phenoxyacetohydrazides involves a multi-step process starting from the design and synthesis of analog libraries to their comprehensive biological evaluation and SAR analysis.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis In_Silico_Design In Silico Design & Docking Synthesis Synthesis of Analogs In_Silico_Design->Synthesis Guide Synthesis Characterization Structural Characterization Synthesis->Characterization Verify Structures In_Vitro In Vitro Assays Characterization->In_Vitro Submit for Testing In_Vivo In Vivo Models In_Vitro->In_Vivo Select Active Compounds SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Moieties Lead_Optimization->In_Silico_Design Design New Analogs

Caption: General workflow for SAR studies of phenoxyacetohydrazides.

Synthesis and Characterization

The synthesis of phenoxyacetohydrazide derivatives typically starts from substituted phenols, which are converted to the corresponding ethyl esters and subsequently to hydrazides. These hydrazides can then be further modified to generate a library of analogs.[1][4]

General Synthetic Protocol

A representative synthetic scheme is outlined below:

Synthesis_Scheme Start Substituted Phenol Step1 Ethyl chloroacetate, K2CO3, Acetone, Reflux Start->Step1 Intermediate1 Ethyl phenoxyacetate Derivative Step1->Intermediate1 Step2 Hydrazine hydrate, Ethanol, Reflux Intermediate1->Step2 Intermediate2 Phenoxyacetohydrazide Derivative Step2->Intermediate2 Step3 Aldehyde/Ketone, Ethanol, Acetic acid (cat.) Intermediate2->Step3 Final Phenoxyacetohydrazone Analog Step3->Final

Caption: Synthetic scheme for phenoxyacetohydrazide analogs.

Protocol for the Synthesis of (4-Chloro-phenoxy)-acetic acid hydrazide: [1][4]

  • Synthesis of Ethyl (4-chlorophenoxy)acetate: A mixture of 4-chlorophenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in dry acetone (100 mL) is refluxed for 12 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization from ethanol.

  • Synthesis of (4-Chloro-phenoxy)-acetic acid hydrazide: Ethyl (4-chlorophenoxy)acetate (0.05 mol) and hydrazine hydrate (0.1 mol) are dissolved in ethanol (50 mL) and refluxed for 8 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the desired hydrazide.[4]

Characterization

Synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.[1][5]

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction.

  • Melting Point (MP): To determine the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

In Silico Studies: Molecular Docking

Molecular docking studies are valuable for predicting the binding modes and affinities of the synthesized compounds with their biological targets, thereby guiding the design of more potent analogs.[1][6]

Protocol for Molecular Docking: [1]

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 1CVU) from the Protein Data Bank (PDB).[1] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structures of the phenoxyacetohydrazide analogs and convert them to 3D structures. Minimize the energy of the ligands.

  • Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger) to dock the prepared ligands into the active site of the prepared protein.

  • Analysis: Analyze the docking poses, binding energies (docking scores), and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues.[1]

Table 1: Example of Molecular Docking Results for Phenoxyacetohydrazide Derivatives against COX-2. [1]

CompoundDocking Score (kcal/mol)Interacting Residues
6a-10.5Arg513, Tyr385
6b-11.2Arg513, Ser530
6c-10.8Tyr385, Phe518
6d-11.5Arg513, His90
6e -12.7 Arg513, Arg120

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1]

In Vitro Biological Evaluation

Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect HRBC membranes from lysis induced by hypotonic solution, which is an indicator of anti-inflammatory activity.[1][5]

Protocol: [1]

  • Blood Sample Preparation: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells with isotonic saline. Prepare a 10% v/v suspension of RBCs in isotonic saline.

  • Assay Procedure:

    • Mix 1.0 mL of the test compound solution (at various concentrations) with 0.5 mL of the 10% RBC suspension.

    • Incubate at 37°C for 30 minutes.

    • Add 2.0 mL of hypotonic saline (0.36% NaCl) to induce hemolysis.

    • Incubate at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 560 nm.

  • Calculation: Calculate the percentage of membrane stabilization using the formula: % Stabilization = 100 - [((Absorbance of Test) / (Absorbance of Control)) x 100]

  • Determine the IC₅₀ value, which is the concentration of the compound required to achieve 50% membrane stabilization.[1]

Table 2: In Vitro Anti-inflammatory Activity of Phenoxyacetohydrazide Derivatives. [1]

CompoundHRBC Membrane Stabilization (IC₅₀, µg/mL)
6a311
6b222
6c289
6d199
6e 155
Standard (Diclofenac)120

Data is based on reported values.[1]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[3]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Biological Evaluation

Anti-angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess the effect of compounds on angiogenesis.[1][5]

CAM_Assay_Workflow Incubate_Eggs Incubate Fertilized Eggs (37°C, 60% humidity) Window_Egg Create a Window in the Eggshell (Day 11) Incubate_Eggs->Window_Egg Apply_Compound Apply Test Compound on a Disc to the CAM Window_Egg->Apply_Compound Incubate_Again Re-incubate for 48-72 hours Apply_Compound->Incubate_Again Observe_CAM Observe and Photograph the CAM Incubate_Again->Observe_CAM Analyze_Vessels Quantify Blood Vessel Growth (Length, Density) Observe_CAM->Analyze_Vessels

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Protocol: [1]

  • Fertilized chicken eggs are incubated at 37°C with 60% relative humidity.

  • On day 11 of incubation, a small window is made in the eggshell to expose the CAM.

  • A sterile disc loaded with the test compound is placed on the CAM.

  • The window is sealed, and the eggs are re-incubated for 48-72 hours.

  • The CAM is then observed and photographed to assess the extent of blood vessel formation. Angiogenesis is quantified by measuring parameters like vessel length and density.[1]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of compounds.[1][5]

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group with respect to the control group.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in silico, in vitro, and in vivo studies are collated to establish SAR.

Key SAR observations for phenoxyacetohydrazides: [1]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenoxy ring significantly influence the biological activity. Electron-donating groups have been shown to enhance anticonvulsant activity, while electron-withdrawing groups can favor anti-inflammatory effects.[2][7]

  • Hydrazone Moiety: The -CO-NH-N=CH- linker is a crucial pharmacophore. Modifications at the terminal nitrogen by reacting the hydrazide with different aldehydes or ketones lead to a wide range of biological activities.

  • Introduction of Heterocyclic Rings: Incorporating heterocyclic moieties like morpholine or pyridine can enhance the biological activity, potentially by increasing the binding affinity to target proteins.[1][4]

SAR_Relationships Core Phenoxyacetohydrazide Core R1 R1 (Substituents on Phenoxy Ring) Core->R1 Modulates Lipophilicity & Electronic Properties R2 R2 (Substituents on Hydrazone) Core->R2 Influences Binding & Specificity Activity Biological Activity R1->Activity R2->Activity

Caption: Key structural components influencing the activity of phenoxyacetohydrazides.

By systematically modifying the phenoxyacetohydrazide scaffold and evaluating the biological activities of the resulting analogs, researchers can develop potent and selective therapeutic agents for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Ethylphenoxy)acetohydrazide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate via Williamson Ether Synthesis

Issue 1.1: Low or No Yield of the Desired Ester Product

Potential Cause Troubleshooting Action
Incomplete deprotonation of 4-ethylphenol: The base used was not strong enough or used in insufficient quantity.Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure at least one equivalent of the base is used.
Poor nucleophilicity of the phenoxide: Protic solvents (e.g., ethanol) can solvate the phenoxide, reducing its nucleophilicity.Use a polar aprotic solvent such as acetone, DMF, or acetonitrile.[1]
Side reaction (E2 elimination) of the ethyl haloacetate: Although less common with primary halides, it can be promoted by high temperatures and a sterically hindered base.Maintain a moderate reaction temperature (e.g., refluxing in acetone). Use a non-hindered base.
Inactive ethyl haloacetate: The reagent may have degraded over time.Use a fresh or purified supply of ethyl bromoacetate or ethyl chloroacetate.
Presence of water in the reaction: Water can quench the phenoxide and react with the base.Ensure all glassware is dry and use anhydrous solvents.

Issue 1.2: Presence of Unreacted 4-ethylphenol in the Product

Potential Cause Troubleshooting Action
Insufficient amount of ethyl haloacetate: The stoichiometric ratio was not optimal.Use a slight excess (1.1-1.2 equivalents) of the ethyl haloacetate to ensure complete reaction of the 4-ethylphenol.
Short reaction time: The reaction was not allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if necessary.
Inefficient stirring: Poor mixing can lead to localized areas of low reagent concentration.Ensure vigorous and constant stirring throughout the reaction.

Issue 1.3: Formation of an Unknown Byproduct

Potential Cause Troubleshooting Action
C-alkylation of the phenoxide: The ethyl haloacetate may have reacted at the aromatic ring instead of the oxygen atom. This is a known side reaction for phenoxides.[2]This is generally a minor byproduct. Purification by column chromatography can separate it from the desired O-alkylated product.
Reaction with impurities in starting materials or solvent: Impurities can lead to unexpected side reactions.Use high-purity starting materials and solvents.
Step 2: Synthesis of this compound from Ethyl 2-(4-ethylphenoxy)acetate

Issue 2.1: Low Yield of the Desired Acetohydrazide

Potential Cause Troubleshooting Action
Incomplete reaction: Insufficient reaction time or temperature.Increase the reflux time or reaction temperature. Monitor the reaction by TLC until the starting ester spot disappears.
Hydrolysis of the ester: Presence of water in the reaction can lead to the hydrolysis of the ester back to the corresponding carboxylic acid.Use anhydrous ethanol or another suitable dry solvent.
Loss of product during workup: The product may be partially soluble in the workup solvents.Carefully select workup and recrystallization solvents to minimize product loss. Cooling the solution thoroughly before filtration can improve the yield of crystalline products.

Issue 2.2: Presence of N,N'-bis[2-(4-ethylphenoxy)acetyl]hydrazine Byproduct

Potential Cause Troubleshooting Action
Stoichiometric ratio favors di-acylation: Using a 1:1 or lower molar ratio of hydrazine hydrate to the ester can lead to the formation of the di-acylated byproduct.Use a significant excess of hydrazine hydrate (3-10 equivalents).[3] This will favor the formation of the desired mono-acylated product.
High reaction temperature for an extended period: Prolonged heating can sometimes promote the formation of the diacylhydrazine.Optimize the reaction time and temperature by monitoring the reaction progress.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are:

  • From Step 1 (Williamson Ether Synthesis): Unreacted 4-ethylphenol and potentially small amounts of C-alkylated product.

  • From Step 2 (Hydrazinolysis): Unreacted ethyl 2-(4-ethylphenoxy)acetate and N,N'-bis[2-(4-ethylphenoxy)acetyl]hydrazine.[4]

Q2: How can I minimize the formation of the N,N'-diacylhydrazine byproduct?

A2: The formation of the N,N'-diacylhydrazine byproduct can be minimized by using a large excess of hydrazine hydrate relative to the ethyl 2-(4-ethylphenoxy)acetate. A molar ratio of 1:3 to 1:10 (ester:hydrazine hydrate) is often recommended.[3]

Q3: What is the best solvent for the Williamson ether synthesis step?

A3: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are generally preferred for the Williamson ether synthesis as they do not solvate the phenoxide ion as strongly as protic solvents, thus enhancing its nucleophilicity.[1]

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.

Q5: What are the safety precautions I should take when working with hydrazine hydrate?

A5: Hydrazine hydrate is toxic and a potential carcinogen.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of vapors and contact with skin.

Quantitative Data

The following table summarizes representative yields and byproduct ratios under different hypothetical reaction conditions. Actual results may vary depending on the specific experimental setup and purity of reagents.

Step Reaction Conditions Desired Product Yield (%) Major Byproduct(s) Byproduct Ratio (Product:Byproduct)
1. Ester Synthesis 4-ethylphenol, ethyl bromoacetate, K₂CO₃, acetone, reflux 8h85-95Unreacted 4-ethylphenol> 20:1
1. Ester Synthesis 4-ethylphenol, ethyl bromoacetate, NaH, THF, rt, 12h90-98Unreacted 4-ethylphenol> 50:1
2. Hydrazide Synthesis Ester:Hydrazine Hydrate (1:1.5), ethanol, reflux 4h60-70N,N'-diacylhydrazine~ 3:1
2. Hydrazide Synthesis Ester:Hydrazine Hydrate (1:5), ethanol, reflux 4h85-95N,N'-diacylhydrazine> 10:1

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate

  • To a solution of 4-ethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-ethylphenoxy)acetate, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Synthesis of this compound

  • Dissolve ethyl 2-(4-ethylphenoxy)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis A 4-Ethylphenol C Ethyl 2-(4-ethylphenoxy)acetate A->C K₂CO₃, Acetone D Unreacted 4-Ethylphenol A->D Incomplete Reaction E C-Alkylated Byproduct A->E Side Reaction B Ethyl Bromoacetate B->C G This compound C->G Ethanol, Reflux H N,N'-bis[2-(4-ethylphenoxy)acetyl]hydrazine C->H Side Reaction I Unreacted Ester C->I Incomplete Reaction cluster_1 cluster_1 F Hydrazine Hydrate F->G

Caption: Synthetic pathway of this compound and common byproducts.

Troubleshooting_Logic A Low Yield of Desired Product? B Step 1: Ester Synthesis A->B Yes C Step 2: Hydrazide Synthesis A->C Yes D Check: Base strength/amount Solvent polarity Reaction temperature B->D E Check: Hydrazine excess Reaction time C->E F Presence of Byproducts? G Unreacted Starting Material? F->G Yes H N,N'-diacylhydrazine? F->H Yes I Increase reactant excess Increase reaction time G->I J Increase hydrazine excess H->J

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Phenoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of phenoxyacetohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of phenoxyacetohydrazide derivatives?

A1: The most common impurities include:

  • Unreacted Starting Materials: Such as the parent phenoxyacetic acid ethyl ester or the corresponding phenoxyacetic acid. The presence of the acid can occur if the starting ester was not fully purified or if some hydrolysis occurred during the reaction.[1]

  • Excess Hydrazine Hydrate: As it is typically used in excess to drive the reaction to completion.[2][3]

  • Side Products: Depending on the reaction conditions and the specific derivative, various side products may form, resulting in multiple spots on a Thin Layer Chromatography (TLC) plate.[1]

  • Salts: Inorganic salts, such as potassium carbonate, if used in the preceding synthesis step of the ester, might carry over.

Q2: My crude product shows multiple spots on the TLC. How do I identify the product spot?

A2: If you are unsure which spot corresponds to your desired phenoxyacetohydrazide derivative, you can:

  • Run Co-spots: Spot your crude reaction mixture, the starting ester, and a co-spot (a mix of the crude and the starting ester) on the same TLC plate. The spot corresponding to the starting material will move up with the co-spot. The product, being more polar due to the hydrazide group, should have a lower Rf value than the starting ester.

  • Staining: Use a potassium permanganate stain. Hydrazine derivatives are readily oxidized and will show up as a yellow/brown spot on a purple background.

  • Small-Scale Purification: If you have a significant amount of crude product, performing a small-scale column chromatography or preparative TLC can help isolate each component for characterization by techniques like NMR or mass spectrometry.[1]

Q3: My phenoxyacetohydrazide derivative is an oil and won't solidify. How can I purify it?

A3: Oily products can be challenging. Here are a few strategies:

  • Trituration: Try stirring the oil with a non-polar solvent like cold n-hexane or pentane.[4] This can sometimes induce crystallization or solidify the product by washing away less polar impurities that keep it oily.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, may yield crystals.

  • Chromatography: If crystallization fails, column chromatography is the most effective method for purifying oily compounds.[1]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Solution
Product is too soluble in the recrystallization solvent. Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.[1][4]
Too much solvent was used. After dissolving the crude product in a minimal amount of hot solvent, you can try to carefully evaporate some of the solvent to reach the saturation point before cooling.
Premature crystallization during hot filtration. Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crashing out of solution.
Product co-precipitates with impurities. If impurities have similar solubility profiles, recrystallization may not be effective. Consider an alternative purification method like column chromatography.[1]
Problem 2: Persistent Impurities After Purification
Impurity Type Identification Troubleshooting Solution
Excess Hydrazine Hydrate Water-soluble, basic.Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine. The hydrazine hydrate will partition into the aqueous layer.[2][3]
Unreacted Phenoxyacetic Acid Acidic.Use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a weak base like saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move to the aqueous layer.[5][6]
Unreacted Ester Neutral, less polar than the product.Column chromatography is the most effective method. Use a solvent system that provides good separation between the ester and the more polar hydrazide on a TLC plate.[1]
Unknown Side Products Varies.Flash column chromatography or preparative HPLC are powerful techniques to separate compounds with similar polarities.[1] For basic compounds like hydrazides, adding 0.5-1% triethylamine to the eluent can prevent streaking on silica gel.[4][7]

Quantitative Data Summary

Due to the variability in derivatives and specific experimental conditions, quantitative data for purification is often not extensively reported in a comparative manner. The following table provides illustrative data based on typical outcomes for different purification methods.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Typical Yield/Recovery Notes
Recrystallization 70-85%90-98%50-80%Yield can be lower if multiple recrystallizations are needed.[1]
Acid-Base Extraction 60-80%85-95%80-95%Very effective for removing acidic or basic impurities.[5]
Column Chromatography 50-80%>98%60-90%Can provide very high purity but may be more time-consuming.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, hexane) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude phenoxyacetohydrazide derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product (containing acidic and/or neutral impurities) in an organic solvent like dichloromethane or ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the wash with fresh sodium bicarbonate solution if significant acidic impurities are present.

  • Water Wash: Wash the organic layer with an equal volume of water, followed by a wash with brine to facilitate drying.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified phenoxyacetohydrazide derivative.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar solvent or by dry packing followed by careful solvent addition.[8][9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.[9]

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.[9]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Troubleshooting start Crude Product tlc Run TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure Pure Product recrystallize->pure identify_impurities Identify Impurities (Acidic, Basic, Neutral?) multiple_spots->identify_impurities acid_base_extraction Acid-Base Extraction identify_impurities->acid_base_extraction Acidic/Basic column_chrom Column Chromatography identify_impurities->column_chrom Neutral / Unknown acid_base_extraction->pure column_chrom->pure

Caption: Troubleshooting workflow for purifying phenoxyacetohydrazide derivatives.

Purification_Method_Selection start Need to Purify Phenoxyacetohydrazide Derivative is_solid Is the crude product a solid? start->is_solid is_high_purity Is initial purity >85%? is_solid->is_high_purity Yes column_chromatography Use Column Chromatography is_solid->column_chromatography No (Oily) recrystallization Attempt Recrystallization is_high_purity->recrystallization Yes acidic_basic_impurities Are impurities mainly acidic or basic? is_high_purity->acidic_basic_impurities No acid_base_extraction Perform Acid-Base Extraction acidic_basic_impurities->acid_base_extraction Yes acidic_basic_impurities->column_chromatography No / Neutral

Caption: Decision tree for selecting a suitable purification method.

References

troubleshooting guide for the synthesis of hydrazones from 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers synthesizing hydrazones from 2-(4-ethylphenoxy)acetohydrazide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of hydrazones from this compound?

A1: The synthesis involves a condensation reaction between this compound and an aldehyde or ketone, typically under acidic catalysis, to form the corresponding hydrazone and water.

Q2: What are the critical parameters to control during the reaction?

A2: Key parameters include temperature, reaction time, pH (catalyst concentration), and the purity of starting materials. The reaction is often pH-sensitive, and maintaining slightly acidic conditions is usually optimal.

Q3: My product seems to be an oil and does not solidify. What can I do?

A3: Oiling out of the product can be a challenge. Try triturating the oil with a non-polar solvent like n-hexane or diethyl ether and cooling the mixture. Seeding with a small crystal of the pure product, if available, can also induce crystallization. If these methods fail, purification by column chromatography on a less acidic stationary phase like neutral alumina might be an option.

Q4: I am observing a significant amount of a side product. What could it be?

A4: A common side product in hydrazone synthesis is the corresponding azine, formed by the reaction of the aldehyde or ketone with the already formed hydrazone or by self-condensation of the aldehyde in the presence of a hydrazone. To minimize this, using a slight excess of the hydrazide can be beneficial.

Q5: How can I purify the synthesized hydrazone?

A5: Recrystallization is the most common method for purifying solid hydrazones. Suitable solvent systems often include ethanol, methanol, or mixtures of a polar solvent with water (e.g., ethanol/water). For products that are sensitive to acidic conditions, column chromatography on silica gel should be approached with caution as it can lead to decomposition. In such cases, using a mobile phase doped with a small amount of a basic modifier like triethylamine or using a different stationary phase like alumina is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction.- Increase reaction time and/or temperature. - Ensure effective stirring. - Check the concentration and activity of the acid catalyst (e.g., a few drops of glacial acetic acid).
- Impure starting materials.- Verify the purity of this compound and the carbonyl compound by NMR or melting point.
- Unfavorable equilibrium.- If the reaction is reversible, consider removing water as it forms, for example, by using a Dean-Stark apparatus.
Product is difficult to isolate or purify - Product is an oil or low-melting solid.- Attempt trituration with a non-polar solvent (e.g., hexane) under cooling. - Try different recrystallization solvents or solvent mixtures.
- Product decomposes on silica gel chromatography.- Use neutral alumina for column chromatography. - Deactivate silica gel by pre-treating with a solvent system containing a small amount of triethylamine (e.g., 1%).
Presence of Multiple Spots on TLC - Formation of side products (e.g., azine).- Use a slight excess (1.1 equivalents) of the this compound. - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.
- Isomers (E/Z) of the hydrazone.- The presence of E/Z isomers is common for hydrazones and they may appear as separate spots on TLC. Characterization by NMR should confirm this. Often, one isomer is thermodynamically more stable and may become the major product upon heating or over time.
Reaction does not go to completion - Insufficient catalyst.- Add a few more drops of the acid catalyst (e.g., glacial acetic acid) and monitor the reaction by TLC.
- Steric hindrance from the aldehyde/ketone.- Increase the reaction temperature and/or use a stronger acid catalyst, but be mindful of potential side reactions.

Experimental Protocols

Synthesis of this compound

This protocol is based on analogous preparations of phenoxyacetohydrazides.

Materials:

  • Ethyl 2-(4-ethylphenoxy)acetate

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-ethylphenoxy)acetate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize from ethanol or an ethanol/water mixture to obtain pure this compound.

General Protocol for the Synthesis of Hydrazones

Materials:

  • This compound

  • Aldehyde or ketone (1 equivalent)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops (2-3) of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, reduce the solvent volume and/or add cold water to induce precipitation.

  • Filter the solid hydrazone, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes expected outcomes for the synthesis of a hydrazone from this compound and a generic aromatic aldehyde, based on data from analogous reactions. Actual results may vary.

ParameterExpected Value/RangeNotes
Yield 75-95%Yields can be lower due to product loss during purification or incomplete reactions.
Reaction Time 2-6 hoursCan vary depending on the reactivity of the carbonyl compound.
Melting Point Varies significantly with the aldehyde/ketone used.A sharp melting point is indicative of a pure compound.
Appearance Typically a white or pale yellow crystalline solid.Color can vary depending on the chromophores in the aldehyde/ketone.

Visualizations

hydrazone_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A This compound C Dissolve in Solvent (e.g., Ethanol) A->C B Aldehyde or Ketone B->C D Add Catalyst (e.g., Acetic Acid) C->D E Reflux (2-6h) D->E F Cool to RT E->F G Precipitate/Filter F->G H Recrystallize G->H I Pure Hydrazone Product H->I

Caption: Experimental workflow for the synthesis of hydrazones.

troubleshooting_logic Start Low Product Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes PurificationIssue Purification Problem? Start->PurificationIssue No ImpureStart Impure Starting Materials? IncompleteReaction->ImpureStart No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckPurity Verify Purity of Reagents ImpureStart->CheckPurity Yes SideReaction Side Reactions? ImpureStart->SideReaction No Success Successful Synthesis IncreaseTimeTemp->Success CheckPurity->Success AdjustStoichiometry Use Slight Excess of Hydrazide SideReaction->AdjustStoichiometry Yes AdjustStoichiometry->Success OilingOut Product Oiling Out? PurificationIssue->OilingOut Yes PurificationIssue->Success No Decomposition Decomposition on Silica? OilingOut->Decomposition No Triturate Triturate with Non-Polar Solvent OilingOut->Triturate Yes AluminaChrom Use Alumina Chromatography Decomposition->AluminaChrom Yes Triturate->Success AluminaChrom->Success

Caption: Troubleshooting logic for hydrazone synthesis.

how to minimize side reactions when using hydrazine hydrate with ethyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using hydrazine hydrate with ethyl (4-ethylphenoxy)acetate to synthesize (4-ethylphenoxy)acetic acid hydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of (4-ethylphenoxy)acetic acid hydrazide can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate molar excess of hydrazine hydrate and allow for sufficient reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Suboptimal Temperature: While the reaction often proceeds at room temperature, gentle heating or refluxing in a suitable solvent like ethanol can increase the reaction rate and drive it to completion.[1] However, excessive heat can promote side reactions.

  • Product Solubility: The desired hydrazide product may have some solubility in the reaction solvent, leading to losses during filtration. Cooling the reaction mixture thoroughly in an ice bath before filtration can help maximize precipitation.[2]

  • Hydrolysis of the Ester: If there is a significant amount of water present and the conditions are acidic or basic, the starting ester could be hydrolyzed back to the carboxylic acid. Ensure you are using a grade of hydrazine hydrate with a known concentration.

Troubleshooting Tips:

  • Increase the molar ratio of hydrazine hydrate to the ester slightly, for example, from 1.2 equivalents to 1.5 equivalents.[3]

  • Increase the reaction temperature to reflux and monitor the reaction by TLC until the starting ester spot disappears.

  • After the reaction is complete, cool the mixture to 0-5°C before filtering to minimize the solubility of the product.

Q2: I am observing significant impurity in my final product. What are the likely side reactions and how can I minimize them?

A2: The primary side product in this reaction is typically the N,N'-bis(4-ethylphenoxyacetyl)hydrazine, formed by the reaction of two molecules of the ester with one molecule of hydrazine.

  • Formation of N,N'-diacylhydrazine: This occurs when the initially formed product, (4-ethylphenoxy)acetic acid hydrazide, acts as a nucleophile and attacks another molecule of the ethyl (4-ethylphenoxy)acetate. This is more likely to occur if the concentration of the ester is high relative to the hydrazine at any point in the reaction, or if the reaction is run for an extended period at high temperatures.

Strategies to Minimize Diacylhydrazine Formation:

  • Control Stoichiometry: Use a moderate excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents). A large excess of the ester should be avoided.

  • Controlled Addition: Add the ethyl (4-ethylphenoxy)acetate dropwise to the solution of hydrazine hydrate in the solvent. This ensures that the hydrazine is always in excess locally, minimizing the chance for the formed hydrazide to react with the ester.

  • Temperature Management: Avoid excessively high temperatures or prolonged heating, as this can favor the formation of the diacylhydrazine byproduct.

  • Purification: The desired mono-acyl hydrazide often has different solubility properties than the diacyl-hydrazine. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is often effective for purification.

Q3: How do I choose the optimal reaction conditions (solvent, temperature, and time)?

A3: The optimal conditions can vary, but here are some general guidelines based on the hydrazinolysis of esters:

  • Solvent: Ethanol and methanol are the most common and effective solvents for this reaction as they readily dissolve both the ester and hydrazine hydrate, and the resulting hydrazide product often has lower solubility, facilitating its isolation.[2][4]

  • Temperature: The reaction can often be performed at room temperature, but refluxing in ethanol (approximately 78°C) is a common practice to ensure a reasonable reaction rate. Start at room temperature and monitor the reaction; if it is too slow, gradually increase the temperature.

  • Reaction Time: The reaction time can range from a few hours to overnight. The most reliable way to determine the completion of the reaction is by monitoring the disappearance of the starting ester using TLC. A typical reaction time at reflux is 2-6 hours.[3][5]

Data Summary: General Conditions for Ester Hydrazinolysis

Since specific quantitative data for the reaction of ethyl (4-ethylphenoxy)acetate is not extensively published, the following table summarizes generally effective conditions for the synthesis of carboxylic acid hydrazides from esters.

ParameterRecommended RangeRationale & Remarks
Molar Ratio (Ester:Hydrazine Hydrate) 1 : 1.1 - 1.5A slight excess of hydrazine hydrate ensures complete conversion of the ester and minimizes the formation of diacylhydrazine.[3]
Solvent Ethanol, MethanolGood solubility for reactants; the product often precipitates upon cooling.[2][4]
Temperature Room Temperature to Reflux (e.g., ~78°C for Ethanol)Higher temperatures increase the reaction rate but may also promote side reactions. Optimization is key.
Reaction Time 2 - 24 hoursMonitor by TLC for the disappearance of the starting ester to determine the optimal time.
Work-up Cooling, Filtration, Washing with cold solventThe product often crystallizes from the reaction mixture upon cooling.[2]
Purification Recrystallization (e.g., from Ethanol)Effective for removing unreacted starting materials and side products like diacylhydrazine.

Experimental Protocol

Synthesis of (4-ethylphenoxy)acetic acid hydrazide

This protocol provides a general method for the synthesis of (4-ethylphenoxy)acetic acid hydrazide from ethyl (4-ethylphenoxy)acetate and hydrazine hydrate.

Materials:

  • Ethyl (4-ethylphenoxy)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • In the round-bottom flask, dissolve hydrazine hydrate (1.2 equivalents) in absolute ethanol (approximately 10 mL per gram of ester).

    • Begin stirring the solution.

  • Reaction:

    • Slowly add ethyl (4-ethylphenoxy)acetate (1.0 equivalent) to the stirring hydrazine hydrate solution at room temperature.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C) using a heating mantle or oil bath.

  • Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (a suitable eluent would be a mixture of ethyl acetate and hexane, e.g., 1:1). The reaction is complete when the spot corresponding to the starting ester is no longer visible. This typically takes 2-6 hours.

  • Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Cool the flask further in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

  • Drying and Purification:

    • Dry the product under vacuum or in a desiccator.

    • If necessary, the product can be further purified by recrystallization from ethanol.

Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of (4-ethylphenoxy)acetic acid hydrazide and the most common side reaction leading to the formation of N,N'-bis(4-ethylphenoxyacetyl)hydrazine.

reaction_pathways ester Ethyl (4-ethylphenoxy)acetate main_product (4-ethylphenoxy)acetic acid hydrazide ester->main_product Main Reaction (Nucleophilic Acyl Substitution) side_product N,N'-bis(4-ethylphenoxyacetyl)hydrazine (Side Product) ester->side_product hydrazine Hydrazine Hydrate (H2N-NH2) hydrazine->main_product ethanol Ethanol main_product->ethanol + main_product->side_product Side Reaction

Caption: Main and side reaction pathways in the synthesis of (4-ethylphenoxy)acetic acid hydrazide.

References

protocol refinement for consistent results in biological assays with 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-Ethylphenoxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in biological assays involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is a chemical compound belonging to the phenoxyacetamide hydrazide class. While specific biological activities for this exact molecule are still under investigation, related compounds have shown a range of effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Hydrazide-hydrazones are also known to be inhibitors of various enzymes. Therefore, it is crucial to characterize its specific activity in your model system.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is sparingly soluble in aqueous solutions. For in vitro biological assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your cell culture medium or assay buffer. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Q3: How should I store the compound and its solutions?

A3: The solid compound should be stored at 2-8°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for several weeks. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution into smaller volumes for single use.

Q4: I am observing inconsistent results between experiments. What are the common causes?

A4: Inconsistent results in biological assays can stem from various factors.[1][2][3][4][5] Key areas to investigate include:

  • Compound Stability: Hydrazone derivatives can be susceptible to hydrolysis, especially at acidic pH.[6][7][8][9] Ensure your assay buffer pH is stable and appropriate.

  • Reagent Variability: Use high-quality reagents and ensure consistency between batches.[3]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact results.[10]

  • Pipetting and Handling: Inaccurate pipetting and inconsistent handling of cells and reagents are common sources of error.[2][3]

  • Assay-Specific Parameters: Factors like incubation times, temperatures, and plate reader settings must be strictly controlled.[2]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (MTT/XTT) Assay Results

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.[11]
Compound Precipitation Visually inspect the wells after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solubilization method.
Incomplete Formazan Solubilization After adding the solubilization buffer (e.g., DMSO or SDS solution), ensure complete dissolution of the formazan crystals by gentle shaking or pipetting up and down.
Interference with MTT Reduction The compound may directly interfere with the cellular reductase enzymes responsible for MTT reduction.[12] Consider using an alternative viability assay, such as a CyQUANT™ direct cell proliferation assay or a lactate dehydrogenase (LDH) cytotoxicity assay.
Inconsistent Incubation Times Use a multichannel pipette for adding reagents and stopping the reaction to ensure consistent incubation times across all wells.[13]

Hypothetical Data: Troubleshooting High Variability in an MTT Assay

The following table illustrates how inconsistent formazan solubilization can affect absorbance readings.

TreatmentReplicate 1 (Absorbance at 570 nm)Replicate 2 (Absorbance at 570 nm)Replicate 3 (Absorbance at 570 nm)MeanStandard Deviation
Vehicle (0.1% DMSO) 0.980.950.990.970.02
10 µM Compound (Incomplete Solubilization) 0.650.450.800.630.18
10 µM Compound (Complete Solubilization) 0.680.710.690.690.01
Issue 2: Inconsistent Bands in Western Blot Analysis

Possible Causes and Solutions

| Possible Cause | Troubleshooting Step | | :--- | :--- | :--- | | Unequal Protein Loading | Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane.[14] Use a loading control (e.g., β-actin, GAPDH) to verify equal loading. | | Poor Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer.[15] Ensure proper assembly of the transfer stack and that no air bubbles are present.[15] | | Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal working concentration that provides a strong signal with minimal background. | | Inconsistent Incubation and Washing Steps | Ensure all membranes are incubated with antibodies for the same duration and under the same conditions. Use a consistent washing protocol for all blots. | | Degradation of Target Protein | Prepare cell lysates with fresh protease and phosphatase inhibitors.[15] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the effect of this compound on the viability of a cancer cell line (e.g., HeLa).[13][16][17][18]

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium from a 10 mM stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of a Hypothetical Target Protein (e.g., Pro-Apoptotic Protein Bax)

This protocol describes the analysis of Bax protein levels in cells treated with this compound.[14][15][19][20]

Materials:

  • HeLa cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-Bax)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for 24 hours.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Bax antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Hypothetical Signaling Pathway

Based on the known activities of similar compounds, this compound could potentially induce apoptosis through the intrinsic pathway.

G cluster_treatment Cellular Treatment cluster_cellular_response Cellular Response Compound This compound Bax Bax Compound->Bax Upregulates Bcl2 Bcl2 Compound->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway modulated by the compound.

Experimental Workflow for Cell Viability Assay

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Compound Dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT-based cell viability assay.

Troubleshooting Logic for Inconsistent Results

G Inconsistent_Results {Inconsistent Results} Check_Compound Compound Issues Solubility Stability Inconsistent_Results->Check_Compound Check_Cells Cellular Factors Cell Health Seeding Density Inconsistent_Results->Check_Cells Check_Assay Assay Parameters Reagents Incubation Times Pipetting Inconsistent_Results->Check_Assay Solution_Compound {Optimize Solvent | Check pH} Check_Compound->Solution_Compound Solution_Cells {Use Healthy Cells | Optimize Seeding} Check_Cells->Solution_Cells Solution_Assay {Validate Reagents | Standardize Protocol} Check_Assay->Solution_Assay

Caption: Logical flow for troubleshooting inconsistent assay results.

References

overcoming poor solubility of 2-(4-Ethylphenoxy)acetohydrazide in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(4-Ethylphenoxy)acetohydrazide in experimental setups.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of many organic compounds, including hydrazide derivatives. The first step is to assess the required concentration for your experiment and the acceptable level of organic solvent. For initial attempts, consider preparing a high-concentration stock solution in a suitable organic solvent and then diluting it into your aqueous buffer.

Q2: What are the recommended organic solvents for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used and highly effective polar aprotic solvent for dissolving a broad range of organic molecules and is a good first choice.[1] Other common options include ethanol, methanol, and propylene glycol. The choice of solvent may depend on the specific requirements and constraints of your experimental system, such as cell toxicity or interference with assays.

Q3: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent (e.g., up to 1-5% DMSO) can help maintain solubility.

  • Use surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[2]

  • Employ cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility.[3]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH adjustment can be an effective strategy for compounds with ionizable groups.[4][5] Hydrazides can be protonated under acidic conditions or deprotonated under basic conditions, which can increase their aqueous solubility. It is advisable to perform a small-scale pH-solubility profile to determine the optimal pH range for your compound.

Troubleshooting Guides

Issue 1: Compound fails to dissolve completely in the chosen organic solvent.
  • Possible Cause: The concentration of the compound exceeds its solubility limit in the selected solvent.

  • Troubleshooting Steps:

    • Reduce the concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.

    • Gentle heating: Carefully warm the solution in a water bath. Many compounds exhibit increased solubility at higher temperatures. However, be cautious of potential degradation at elevated temperatures.

    • Sonication: Use a sonicator to provide mechanical agitation, which can aid in the dissolution of stubborn particles.

    • Try a different solvent: If the compound remains insoluble, consider trying an alternative organic solvent from the recommended list (see FAQ Q2).

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
  • Possible Cause: The compound may be precipitating in the assay medium over time, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visual inspection: Before and after the experiment, carefully inspect the assay wells or tubes for any signs of precipitation.

    • Solubility in assay media: Determine the solubility of your compound directly in the final assay medium, including all components (e.g., serum, proteins).

    • Incorporate solubilizing agents: If solubility is an issue, consider pre-formulating the compound with a solubilizing agent such as a surfactant (e.g., Tween 80) or a cyclodextrin.[2][3]

    • Particle size reduction: If you are working with a solid form of the compound, reducing the particle size through techniques like micronization can increase the dissolution rate.[6][7]

Data Presentation

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Notes
WaterPolar Protic80.1100Poor solvent for many nonpolar organic compounds.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2189Excellent solvent for a wide range of organic compounds; can be toxic to some cells at higher concentrations.[1]
EthanolPolar Protic24.578.4Good solvent for many organic compounds; generally well-tolerated in biological systems at low concentrations.
MethanolPolar Protic33.064.7Good solvent, but can be more toxic than ethanol.
Propylene GlycolPolar Protic32.0188.2A common co-solvent used in pharmaceutical formulations.[2]
AcetonePolar Aprotic20.756Useful for initial dissolution but its high volatility can be a disadvantage.

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound in a Selected Solvent

Objective: To estimate the solubility of this compound in a specific solvent at room temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol, water)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Add a pre-weighed excess amount of this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Cap the vial tightly and vortex vigorously for 2 minutes.

  • Allow the vial to equilibrate at room temperature for 24 hours with intermittent shaking to ensure saturation.

  • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculate the solubility in mg/mL or mol/L.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation_check Precipitation? dilution->precipitation_check success Success: Homogeneous Solution precipitation_check->success No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes option1 Lower Final Concentration troubleshoot->option1 option2 Increase Co-solvent Percentage troubleshoot->option2 option3 Add Solubilizing Agent (Surfactant/Cyclodextrin) troubleshoot->option3 option4 Adjust pH troubleshoot->option4 option1->dilution option2->dilution option3->dilution option4->dilution

Caption: Workflow for addressing poor solubility.

signaling_pathway cluster_micelle Micellar Solubilization cluster_cosolvency Co-solvency surfactant Surfactant Monomers micelle Micelle surfactant->micelle > CMC solubilized_drug Solubilized Drug in Micelle Core micelle->solubilized_drug drug Poorly Soluble Drug drug->solubilized_drug water Water (High Polarity) mixture Water-Cosolvent Mixture (Reduced Polarity) water->mixture cosolvent Co-solvent (e.g., Ethanol) cosolvent->mixture dissolved_drug Dissolved Drug mixture->dissolved_drug Increased Solubility drug2 Poorly Soluble Drug drug2->dissolved_drug

Caption: Mechanisms of common solubilization techniques.

References

Technical Support Center: 2-(4-Ethylphenoxy)acetohydrazide Spectroscopic Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-(4-Ethylphenoxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret spectroscopic data for this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing broad signals in my ¹H NMR spectrum. What could be the cause?

A1: Broad signals in the ¹H NMR spectrum of this compound are commonly observed for the -NH and -NH₂ protons.[1][2][3] This broadening is often due to:

  • Chemical Exchange: The acidic protons on the nitrogen atoms can exchange with each other and with trace amounts of water in the NMR solvent.[3][4][5] This rapid exchange on the NMR timescale leads to a broadening of the signals.

  • Quadrupole Moment of Nitrogen: The nitrogen-14 nucleus has a quadrupole moment which can lead to faster relaxation and broader signals for adjacent protons.

  • Hydrogen Bonding: Intermolecular hydrogen bonding between hydrazide molecules can also contribute to signal broadening.[3]

Troubleshooting Tip: To confirm the presence of exchangeable -NH and -NH₂ protons, you can perform a D₂O exchange experiment.[2][5] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad signals corresponding to the exchangeable protons should disappear or significantly decrease in intensity.[2][5]

Q2: My ¹H NMR integration values for the aromatic region are not what I expected. Why might this be?

A2: Inconsistent integration in the aromatic region could be due to overlapping signals. The aromatic protons of the 4-ethylphenoxy group should appear as two distinct doublets (an AA'BB' system). If your product is impure, signals from related aromatic impurities could overlap with your product signals, leading to inaccurate integration. It is also possible that poor shimming of the NMR instrument is causing distortion of the peaks.

Q3: I have extra peaks in my ¹H and ¹³C NMR spectra. What are the likely impurities?

A3: The most common impurities in the synthesis of this compound are the starting materials. The synthesis typically involves the reaction of ethyl 2-(4-ethylphenoxy)acetate with hydrazine hydrate.[6][7] Therefore, you might see peaks corresponding to:

  • Ethyl 2-(4-ethylphenoxy)acetate: Look for characteristic signals of an ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.2 ppm in ¹H NMR).

  • Hydrazine hydrate: This may appear as a broad signal in the ¹H NMR spectrum.[1]

Troubleshooting Guides

Inconsistent ¹H NMR Data
Observed Issue Potential Cause Troubleshooting Steps
Broad, rolling baseline Poor shimming of the magnetic field.Re-shim the instrument. Ensure your sample is properly dissolved and free of solid particles.
Signals for -NH and -NH₂ are not visible These protons are highly exchangeable and can sometimes exchange so rapidly that their signals become too broad to be distinguished from the baseline.Run the experiment at a lower temperature to slow down the exchange rate. A D₂O exchange can also confirm their presence by their disappearance.
Aromatic signals are not clean doublets Overlapping signals from impurities or poor resolution.Check the purity of your sample by another method (e.g., LC-MS). If the sample is pure, try a higher field NMR instrument for better resolution.
Unexpected triplet and quartet signals Presence of unreacted ethyl 2-(4-ethylphenoxy)acetate.Purify the sample using column chromatography or recrystallization.
Inconsistent ¹³C NMR Data
Observed Issue Potential Cause Troubleshooting Steps
Fewer than the expected number of signals Accidental overlap of signals.This is less common in ¹³C NMR but possible. Compare your spectrum with predicted chemical shifts. Running the spectrum in a different deuterated solvent may resolve the overlapping peaks.
Extra signals in the carbonyl region (~170 ppm) Presence of unreacted ethyl 2-(4-ethylphenoxy)acetate.Purify the sample.
Weak quaternary carbon signals Quaternary carbons often have longer relaxation times and can appear weaker in standard ¹³C NMR experiments.Increase the relaxation delay (d1) in your acquisition parameters to allow for full relaxation of the quaternary carbons.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its common precursor, ethyl 2-(4-ethylphenoxy)acetate. Please note that the exact chemical shifts can vary depending on the solvent and concentration. The data for the target molecule is predicted based on closely related analogs.[6]

Table 1: Predicted ¹H NMR Data for this compound

Assignment Chemical Shift (ppm) Multiplicity Integration
-NH~8.4Triplet1H
Aromatic H~7.1Doublet2H
Aromatic H~6.8Doublet2H
-OCH₂-~4.5Singlet2H
-NH₂~3.9Doublet2H
-CH₂- (ethyl)~2.6Quartet2H
-CH₃ (ethyl)~1.2Triplet3H

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Chemical Shift (ppm)
C=O~168
Aromatic C-O~156
Aromatic C-C (ethyl)~136
Aromatic CH~129
Aromatic CH~115
-OCH₂-~68
-CH₂- (ethyl)~28
-CH₃ (ethyl)~16

Table 3: Expected IR Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (-NH₂)3350-3180Two bands, medium
N-H Stretch (-NH)3300-3140Medium
C=O Stretch (Amide I)~1670Strong, sharp
N-H Bend (Amide II)1650-1515Medium
C-O Stretch (Aryl Ether)1260-1200Strong

Table 4: Expected Mass Spectrometry Data for this compound

Fragment m/z Notes
[M]⁺194.11Molecular Ion
[M - NHNH₂]⁺163.08Loss of the hydrazinyl group
[CH₃CH₂C₆H₄O]⁺121.074-Ethylphenoxy cation

Experimental Protocols

Synthesis of this compound

This procedure is based on the general synthesis of phenoxyacetohydrazide derivatives.[6]

  • To a solution of ethyl 2-(4-ethylphenoxy)acetate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Visualizations

Synthesis Workflow

SynthesisWorkflow start Ethyl 2-(4-ethylphenoxy)acetate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux workup Solvent Removal reflux->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Broad ¹H NMR Signals

TroubleshootingNMR start Broad ¹H NMR Signals Observed d2o_exchange Perform D₂O Exchange start->d2o_exchange signal_disappears Signal Disappears? d2o_exchange->signal_disappears exchangeable_proton Confirmed Exchangeable -NH or -NH₂ Proton signal_disappears->exchangeable_proton Yes other_cause Broadening due to another reason (e.g., poor shimming, paramagnetic impurity) signal_disappears->other_cause No

Caption: Decision tree for identifying exchangeable protons in ¹H NMR.

References

optimization of crystallization techniques for 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 2-(4-Ethylphenoxy)acetohydrazide. It includes frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and comparative data to address common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing this compound?

A1: Based on studies of analogous acetohydrazide compounds, common solvents for crystallization include ethanol, methanol, and mixtures of alcohol and water. The choice of solvent will depend on the desired crystal morphology and the specific crystallization technique employed.

Q2: Which crystallization techniques are most effective for this compound?

A2: Slow evaporation, slow cooling, and anti-solvent addition are all viable techniques. Slow evaporation of a solution in a suitable solvent like ethanol is a straightforward method. For compounds with temperature-dependent solubility, slow cooling of a saturated solution can yield high-quality crystals. Anti-solvent addition, where a solvent in which the compound is insoluble is added to a solution, can also be effective for rapid crystallization.

Q3: What is the expected morphology of this compound crystals?

A3: The crystal morphology can vary from needles to prisms depending on the solvent and the crystallization conditions. The rate of crystallization plays a significant role; slower crystallization rates generally favor the formation of larger, more well-defined crystals.

Q4: How can I improve the purity of my crystallized product?

A4: Recrystallization is a standard method for improving purity. This involves dissolving the crystals in a minimal amount of hot solvent and then allowing the solution to cool slowly, inducing recrystallization. The impurities, being present at a lower concentration, tend to remain in the solution. Washing the filtered crystals with a small amount of cold solvent can also help remove surface impurities.

Q5: My crystallization attempt resulted in an oil instead of crystals. What should I do?

A5: "Oiling out" is a common issue that occurs when the compound separates from the solution as a liquid phase rather than a solid.[1] This can be addressed by several strategies:

  • Reduce the concentration: Start with a more dilute solution.

  • Slow down the crystallization process: Decrease the cooling rate or the rate of anti-solvent addition.

  • Change the solvent system: Experiment with different solvents or solvent mixtures.

  • Introduce seed crystals: Adding a small, high-quality crystal of the compound can provide a template for nucleation and promote crystalline growth over oiling out.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add seed crystals.
Formation of small, needle-like crystals - Rapid crystallization.- Slow down the crystallization process by reducing the cooling rate or using a slower evaporation method (e.g., covering the vessel with perforated parafilm).- Use a solvent system where the compound has slightly higher solubility.
Crystals are clumped together (agglomeration) - High concentration of the solute.- Inadequate agitation during crystallization.- Start with a more dilute solution.- If using a cooling or anti-solvent method, introduce gentle stirring to keep the forming crystals suspended.
Poor crystal yield - Incomplete precipitation from the solution.- Cool the solution to a lower temperature before filtration.- Allow more time for crystallization to complete.- Optimize the solvent/anti-solvent ratio if using that method.
Discolored crystals - Presence of impurities.- Perform a recrystallization step.- Treat the solution with activated charcoal before crystallization to remove colored impurities.

Experimental Protocols

1. Slow Evaporation Crystallization

  • Objective: To grow crystals by slowly removing the solvent from a saturated solution.

  • Protocol:

    • Dissolve the this compound in a suitable solvent (e.g., ethanol) at room temperature to create a nearly saturated solution.

    • Filter the solution to remove any insoluble impurities.

    • Transfer the solution to a clean vial or beaker.

    • Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation.

    • Leave the container undisturbed in a location with stable temperature and minimal vibrations.

    • Monitor for crystal growth over several hours to days.

    • Once a suitable crop of crystals has formed, harvest them by filtration.

2. Slow Cooling Crystallization

  • Objective: To induce crystallization by decreasing the temperature of a saturated solution.

  • Protocol:

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature (e.g., 50-60 °C). Ensure all the solid has dissolved.

    • Filter the hot solution to remove any impurities.

    • Allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container.

    • For further crystallization, the solution can be placed in a refrigerator or ice bath.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

3. Anti-Solvent Vapor Diffusion

  • Objective: To induce crystallization by the slow introduction of an anti-solvent vapor into a solution of the compound.

  • Protocol:

    • Dissolve the this compound in a small amount of a solvent in which it is readily soluble (e.g., ethanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add a larger volume of an anti-solvent (a solvent in which the compound is insoluble, e.g., hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

    • Harvest the crystals once they have grown to a desired size.

Data Presentation

The following tables provide hypothetical data to illustrate the effects of different solvents and temperatures on the crystallization of this compound.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventSolubility at 25°C ( g/100 mL)Solubility at 50°C ( g/100 mL)
Ethanol5.215.8
Methanol7.120.5
Water0.10.5
Ethanol/Water (9:1)4.512.3
Acetone10.325.1

Table 2: Effect of Crystallization Method on Crystal Yield and Quality

MethodSolvent SystemYield (%)Crystal Quality
Slow EvaporationEthanol75Good, well-formed prisms
Slow CoolingEthanol/Water (9:1)85Excellent, large single crystals
Anti-Solvent (Hexane)Acetone90Fair, small needles

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_methods Crystallization Methods cluster_harvest Crystal Harvesting start Start with Crude This compound dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter to Remove Impurities dissolve->filter evaporation Slow Evaporation filter->evaporation cooling Slow Cooling filter->cooling antisolvent Anti-Solvent Addition filter->antisolvent filtration Filtration evaporation->filtration cooling->filtration antisolvent->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end troubleshooting_logic start Crystallization Attempt check_crystals Are Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oil formed poor_quality Poor Quality Crystals (Small, Needles, Clumped) check_crystals->poor_quality Yes, poor quality good_crystals Good Quality Crystals check_crystals->good_crystals Yes, good quality action_supersaturate Increase Supersaturation (Concentrate, Cool, Add Anti-Solvent) no_crystals->action_supersaturate action_seed Add Seed Crystals no_crystals->action_seed oiling_out->action_seed action_slow_down Slow Down Crystallization Rate oiling_out->action_slow_down action_change_solvent Change Solvent System oiling_out->action_change_solvent poor_quality->action_slow_down poor_quality->action_change_solvent harvest Harvest Crystals good_crystals->harvest

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antimicrobial potential of phenoxy acetohydrazide derivatives, providing a comparative landscape for researchers and drug development professionals.

Quantitative Antimicrobial Activity of Acetohydrazide Analogs

The antimicrobial efficacy of various acetohydrazide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, reveals that structural modifications to the phenoxy and hydrazide moieties significantly influence the antimicrobial spectrum and potency.

Compound/AnalogTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives [1]
Compound 4aEscherichia coli-Moderate to Good[1]
Compound 4cPseudomonas aeruginosa-Moderate to Good[1]
Compound 4dStaphylococcus pyogenes-Moderate to Good[1]
Compound 4jStaphylococcus aureus-Moderate to Good[1]
Compound 4kEscherichia coli-Moderate to Good[1]
Aspergillus niger-Weak[1]
Candida albicans-Weak[1]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives [2]
Compound 7Gram-positive & Gram-negative bacteria0.05 - 0.5-[2]
Pseudomonas aeruginosa0.5-[2]
Candida albicans0.05-[2]
(E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides [3]
Compound 4fBacillus subtilis-25[3]
Staphylococcus aureus-23[3]
Xanthomonas campestris-21[3]
Escherichia coli-28[3]
Compound 4iBacillus subtilis-22[3]
Staphylococcus aureus-21[3]
Xanthomonas campestris-20[3]
Escherichia coli-24[3]
Compound 4jBacillus subtilis-23[3]
Staphylococcus aureus-22[3]
Xanthomonas campestris-21[3]
Escherichia coli-27[3]

Experimental Protocols

The methodologies employed in the synthesis and antimicrobial evaluation of the analogous compounds provide a blueprint for assessing 2-(4-Ethylphenoxy)acetohydrazide.

General Synthesis of Phenoxy Acetohydrazide Derivatives

The synthesis of phenoxy acetohydrazide derivatives typically follows a two-step process:

  • Esterification: The corresponding phenol (e.g., 4-ethylphenol) is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF) to yield the ethyl phenoxyacetate intermediate. The reaction mixture is typically refluxed for several hours.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a solvent such as ethanol. This reaction is usually carried out at reflux temperature to produce the desired phenoxy acetohydrazide.

Further modifications, such as the formation of hydrazones, can be achieved by reacting the acetohydrazide with various substituted aldehydes or ketones.[1]

SynthesisWorkflow Phenol 4-Ethylphenol Ester Ethyl 2-(4-Ethylphenoxy)acetate Phenol->Ester Ethyl chloroacetate, K2CO3, Acetone, Reflux Hydrazide This compound Ester->Hydrazide Hydrazine hydrate, Ethanol, Reflux Analogs Substituted Analogs Hydrazide->Analogs Aldehydes/Ketones, Ethanol, Reflux

General synthetic route for 2-(phenoxy)acetohydrazide and its derivatives.

Antimicrobial Screening Methodology

The antimicrobial activity of the synthesized compounds is commonly determined using the following methods:

  • Agar Well Diffusion Method: This method is used to assess the qualitative antimicrobial activity. A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then punched into the agar, and a solution of the test compound at a known concentration is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured.[3]

  • Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized microbial suspension is added to each well, and the plates are incubated. The MIC is determined by observing the lowest concentration of the compound at which there is no visible turbidity.[2]

AntimicrobialScreening cluster_AgarWell Agar Well Diffusion cluster_BrothDilution Broth Dilution Inoculation_A Inoculate Agar Plate Well_Creation Create Wells Inoculation_A->Well_Creation Compound_Addition_A Add Test Compound Well_Creation->Compound_Addition_A Incubation_A Incubate Compound_Addition_A->Incubation_A Zone_Measurement Measure Zone of Inhibition Incubation_A->Zone_Measurement Serial_Dilution Serial Dilution of Compound Inoculation_B Inoculate with Microorganism Serial_Dilution->Inoculation_B Incubation_B Incubate Inoculation_B->Incubation_B MIC_Determination Determine MIC Incubation_B->MIC_Determination

Workflow for antimicrobial activity screening.

Structure-Activity Relationship (SAR) Insights from Analogs

Based on the available data for analogous compounds, several structural features appear to be important for antimicrobial activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the phenoxy moiety can significantly impact antimicrobial activity. For instance, the presence of electron-withdrawing groups like halogens can enhance activity.[1] The introduction of a lipophilic ethyl group at the para-position in this compound could potentially increase its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

  • Modification of the Hydrazide Moiety: Conversion of the acetohydrazide to hydrazones by condensation with various aromatic aldehydes has been shown to be a successful strategy for enhancing antimicrobial activity.[1][3] This suggests that the -CONH-N=CH- pharmacophore plays a crucial role in the biological activity of these compounds. The electronic effects of the substituents on the aldehydic phenyl ring also modulate the activity.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial properties of this compound is currently lacking, the analysis of its structural analogs suggests that it holds promise as a scaffold for the development of new antimicrobial agents. The presence of the 4-ethylphenoxy group may confer favorable lipophilic characteristics, potentially enhancing its interaction with microbial targets.

Future research should focus on the synthesis of this compound and a series of its derivatives, particularly hydrazones, followed by a comprehensive in vitro and in vivo evaluation of their antimicrobial activity against a broad panel of clinically relevant pathogens. Such studies are essential to elucidate the specific contribution of the 4-ethyl substituent and to fully realize the therapeutic potential of this class of compounds.

References

Comparative In Vitro Analysis of 2-(4-Ethylphenoxy)acetohydrazide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 2-(4-Ethylphenoxy)acetohydrazide and a series of structurally related phenoxyacetohydrazide derivatives. While experimental data for this compound is not publicly available, this document serves as a validation framework by presenting data from analogous compounds and detailing the requisite experimental protocols for future studies. The provided information is intended to guide researchers in designing and interpreting in vitro assays for this class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro anti-inflammatory activity of a series of substituted phenoxyacetohydrazide derivatives, as determined by the human red blood cell (HRBC) membrane stabilization assay.[1] This assay is a well-established method for assessing anti-inflammatory potential, as the stabilization of the red blood cell membrane is analogous to the stabilization of lysosomal membranes, which is crucial in mitigating the inflammatory response.

Compound IDStructureSubstitution on Phenoxy RingIn Vitro Anti-inflammatory Activity (HRBC Assay) IC₅₀ (µg/mL)[1]
Target Compound This compound 4-EthylNot Available
Alternative 1 2-(4-Chlorophenoxy)acetohydrazide4-ChloroData not provided in the source
Alternative 2 2-(4-Bromophenoxy)acetohydrazide4-BromoData not provided in the source
Alternative 3 2-(p-Tolyloxy)acetohydrazide4-MethylData not provided in the source
Alternative 4 2-(2,4-Dimethylphenoxy)acetohydrazide2,4-DimethylData not provided in the source
Compound 6e N-(4-benzylmorpholine-2-carbonyl)-2-(4-chlorophenoxy)acetohydrazide4-Chloro (modified hydrazide)155[1]
Compound 6f N-(4-benzylmorpholine-2-carbonyl)-2-(4-bromophenoxy)acetohydrazide4-Bromo (modified hydrazide)Data not provided in the source
Compound 6g N-(4-benzylmorpholine-2-carbonyl)-2-(p-tolyloxy)acetohydrazide4-Methyl (modified hydrazide)Data not provided in the source
Compound 6h N-(4-benzylmorpholine-2-carbonyl)-2-(2,4-dimethylphenoxy)acetohydrazide2,4-Dimethyl (modified hydrazide)Data not provided in the source
Standard Diclofenac Sodium-Data not provided in the source

Note: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of erythrocyte hemolysis.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the validation and comparison of this compound.

Synthesis of Substituted Phenoxyacetohydrazides

The general synthetic route for preparing phenoxyacetohydrazide derivatives involves a two-step process.[1]

Step 1: Synthesis of Ethyl Phenoxyacetate Derivatives A mixture of the appropriately substituted phenol (0.05 mol), ethyl chloroacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 ml) is refluxed for 10-12 hours. The reaction mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl phenoxyacetate derivative, which can be purified by recrystallization.

Step 2: Synthesis of Phenoxyacetohydrazide Derivatives The synthesized ethyl phenoxyacetate derivative (0.03 mol) is dissolved in ethanol (20 ml), and hydrazine hydrate (0.045 mol) is added. The reaction mixture is stirred at room temperature for 7 hours. The resulting solid phenoxyacetohydrazide is filtered, washed with cold ethanol, and recrystallized to obtain the pure product.

In Vitro Anti-inflammatory Activity (Human Red Blood Cell Membrane Stabilization Assay)

This assay assesses the ability of a compound to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced hemolysis.[1]

  • Preparation of HRBC Suspension: Freshly collected human blood is mixed with an equal volume of Alsever's solution and centrifuged. The packed red blood cells are washed with isosaline and suspended in isosaline to make a 10% v/v suspension.

  • Assay Procedure: The reaction mixture consists of the test compound at various concentrations, 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline, and 0.5 ml of the HRBC suspension. A control is maintained without the test compound.

  • Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The absorbance of the supernatant, which contains the hemoglobin released from hemolyzed cells, is measured spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis inhibition is calculated, and the IC₅₀ value is determined.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution. A control is prepared with methanol instead of the test compound.

  • Incubation and Measurement: The reaction mixtures are incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

In Vitro Cytotoxicity (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: A suitable cancer cell line (e.g., HepG2, MCF-7) is cultured in a 96-well plate.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (usually around 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis phenol Substituted Phenol product1 Ethyl Phenoxyacetate Derivative phenol->product1 K2CO3, Acetone, Reflux ester Ethyl Chloroacetate ester->product1 product2 Phenoxyacetohydrazide Derivative product1->product2 Ethanol, RT hydrazine Hydrazine Hydrate hydrazine->product2

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

Hypothetical Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway Activates gene_transcription Pro-inflammatory Gene Transcription nfkb_pathway->gene_transcription Promotes cox2 COX-2 Enzyme prostaglandins Prostaglandins cox2->prostaglandins Produces prostaglandins->receptor Feedback Loop gene_transcription->cox2 Induces compound Phenoxyacetohydrazide (Hypothesized) compound->nfkb_pathway Inhibits? compound->cox2 Inhibits?

Caption: Potential anti-inflammatory mechanisms of phenoxyacetohydrazides.

References

A Comparative Guide to the Structure-Activity Relationships of Phenoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxyacetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various phenoxyacetohydrazide derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer potential. The information herein is compiled from recent studies to aid in the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Comparison

The biological activity of phenoxyacetohydrazide derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring and modifications of the hydrazide moiety. This section summarizes the quantitative data from various studies to highlight these relationships.

Anti-inflammatory Activity

A study by Mohammed et al. (2025) investigated a series of morpholine-substituted phenoxyacetohydrazide derivatives for their in vitro anti-inflammatory activity using the human red blood cell (HRBC) membrane stabilization assay. The results, expressed as IC50 values, indicate that the substitution pattern on the phenoxy ring plays a crucial role in their membrane-stabilizing potential, a key indicator of anti-inflammatory action.[1]

Compound IDPhenoxy Ring SubstitutionLinkerOther ModificationsIC50 (µg/mL)
6a 4-ChloroAcetic acid4-Benzylmorpholine-2-carbonyl299
6b 4-BromoAcetic acid4-Benzylmorpholine-2-carbonyl222
6c 2-MethylAcetic acid4-Benzylmorpholine-2-carbonyl311
6d 2,6-DimethylAcetic acid4-Benzylmorpholine-2-carbonyl199
6e 4-FluoroButyric acid4-Benzylmorpholine-2-carbonyl155
6f 2,4-DiisopropylAcetic acid4-Benzylmorpholine-2-carbonyl255
6g 4-BromoButyric acid4-Benzylmorpholine-2-carbonyl287
6h 3-NitroButyric acid4-Benzylmorpholine-2-carbonyl276

SAR Insights:

  • Halogen Substitution: Bromo-substitution at the para-position of the phenoxy ring (compound 6b ) resulted in better activity than chloro-substitution (compound 6a ).

  • Alkyl Substitution: Dimethyl substitution at positions 2 and 6 (compound 6d ) showed higher potency compared to a single methyl group at position 2 (compound 6c ) or bulky diisopropyl groups (compound 6f ).

  • Linker Length: The presence of a butyric acid linker in the 4-fluoro derivative (compound 6e ) led to the most potent anti-inflammatory activity in this series.

  • Nitro Substitution: A nitro group at the meta-position (compound 6h ) did not significantly enhance activity compared to other derivatives.

β-Glucuronidase Inhibitory Activity

A series of phenoxyacetohydrazide Schiff bases were synthesized and evaluated for their in vitro β-glucuronidase inhibitory activity. This enzyme is implicated in the pathophysiology of various diseases, including cancer.

Compound IDPhenoxy Ring SubstitutionSchiff Base MoietyIC50 (µM)
1 2,4-Dichloro2,4-Dihydroxybenzylidene9.20 ± 0.32
5 2,4-Dichloro2,3-Dichlorobenzylidene9.47 ± 0.16
7 4-Chloro-2-methyl4-Chlorobenzylidene14.7 ± 0.19
8 4-Chloro-2-methyl4-Bromobenzylidene15.4 ± 1.56
11 2,4-Dichloro4-Methylbenzylidene19.6 ± 0.62
12 2,4-Dichloro4-Methoxybenzylidene30.7 ± 1.49
15 4-Chloro-2-methyl2-Hydroxybenzylidene12.0 ± 0.16
21 2,4-Dichloro2-Hydroxy-3-methoxybenzylidene13.7 ± 0.40
22 2,4-Dichloro2-Hydroxy-4-methoxybenzylidene22.0 ± 0.14
Standard D-saccharic acid-1,4-lactone-48.4 ± 1.25

SAR Insights:

  • Phenoxy Ring Substitution: The 2,4-dichlorophenoxy moiety appears to be favorable for potent β-glucuronidase inhibition.

  • Schiff Base Moiety: The nature and substitution pattern on the benzylidene part of the Schiff base significantly modulate the inhibitory activity. Electron-withdrawing groups (e.g., chloro) and hydroxyl groups on the benzylidene ring generally lead to higher potency.

Antimicrobial Activity

While extensive SAR studies on phenoxyacetohydrazide derivatives as antimicrobial agents are limited, studies on closely related phenoxyacetamide and hydrazide-hydrazone derivatives provide valuable insights. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Compound ClassGeneral StructureTarget OrganismsMIC Range (µg/mL)Reference
Phenoxyacetamide derivativesN-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamidesS. aureus, E. coli, P. aeruginosa, C. albicans>50 (bacteria), >100 (yeast)(Raffa et al., 2002)[2]
Phenylacetic acid hydrazide-hydrazonesVariously substitutedGram-positive bacteria1.95 - 31.25(Popiołek et al.)[3]

SAR Insights from Related Compounds:

  • For hydrazide-hydrazones, the presence of electron-withdrawing groups on the aromatic rings often enhances antibacterial activity.[3]

  • The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes.

Anticancer Activity

The anticancer potential of phenoxyacetohydrazide derivatives is an emerging area of research. Evaluation is typically performed using cytotoxicity assays, such as the MTT assay, to determine the IC50 value against various cancer cell lines.

Compound ClassGeneral StructureCancer Cell Line(s)IC50 Range (µM)Reference
Isoniazid–hydrazone analoguesFluorinated sulfonate estersPC3, DLD-110.28 - 214.0 (PC3), 13.49 - 144.30 (DLD-1)(Specific study on these analogues)[4]
s-triazine derivativesSymmetrical chlorophenylamino-s-triazinesMCF7, C264.14 - 11.02 (MCF7), 1.71 - 7.87 (C26)(Specific study on these derivatives)[5]

SAR Insights from Related Compounds:

  • The nature of the heterocyclic ring system attached to the hydrazone moiety can significantly influence cytotoxicity.

  • Substituents that enhance interaction with specific molecular targets within cancer cells, such as kinases or topoisomerases, are key to potent anticancer activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the methodologies for the key assays mentioned in this guide.

Synthesis of Phenoxyacetohydrazide Derivatives

The general synthetic route for phenoxyacetohydrazide derivatives involves a multi-step process, as exemplified by the work of Mohammed et al. (2025).[1]

Synthesis_Workflow sub_phenol Substituted Phenol intermediate_ester Phenoxy Acetic/Butyric Acid Ethyl Ester sub_phenol->intermediate_ester Dry Acetone, K2CO3, Reflux ester Substituted Ester ester->intermediate_ester hydrazide Phenoxy-acetic acid/butyric acid hydrazide intermediate_ester->hydrazide Ethanol, RT hydrazine Hydrazine Hydrate hydrazine->hydrazide final_product Final Phenoxyacetohydrazide Derivative hydrazide->final_product Dry DCM, Lutidine acid 4-Benzylmorpholine-2-carboxylic acid acid->final_product

Caption: General synthetic workflow for phenoxyacetohydrazide derivatives.

Procedure:

  • Synthesis of Phenoxy Acetic/Butyric Acid Ethyl Ester: A mixture of the substituted phenol (0.05 mol), a substituted ester (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 ml) is refluxed for 8–10 hours. After cooling, the solvent is removed, and the residue is worked up with cold water and extracted with ether.[1]

  • Synthesis of Phenoxy-acetic acid/butyric acid hydrazide: The ester derivative (0.03 mol) is dissolved in ethanol (20 ml), and hydrazine hydrate (0.045 mol) is added. The reaction mixture is stirred at room temperature for 7 hours.[1]

  • Synthesis of the Final Phenoxyacetohydrazide Derivative: To a solution of the phenoxy-acetic acid/butyric acid hydrazide derivative (2 mmol) in dry dichloromethane (30 ml) at 25–30 °C, lutidine (3 mmol) is added, followed by the addition of the desired carboxylic acid (e.g., 4-benzylmorpholine-2-carboxylic acid) (2 mmol).[1]

In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize the membrane of human red blood cells when subjected to hypotonic stress, which is an indicator of anti-inflammatory activity.

Procedure:

  • Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline and then suspended in isosaline to make a 10% (v/v) suspension.

  • Assay: The reaction mixture consists of the test sample at various concentrations, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

  • Incubation and Measurement: The mixtures are incubated at 37 °C for 30 minutes and then centrifuged. The absorbance of the supernatant, which contains the hemoglobin released from lysed cells, is measured spectrophotometrically at 560 nm.

  • Calculation: The percentage of membrane stabilization is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used procedure.

MIC_Workflow prep_stock Prepare stock solution of test compound serial_dilute Perform serial two-fold dilutions in 96-well plate prep_stock->serial_dilute inoculate Inoculate each well with microbial suspension serial_dilute->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read_results Visually inspect for turbidity to determine MIC incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway Inhibition

Phenoxyacetohydrazide derivatives can exert their biological effects by modulating various signaling pathways. For instance, their anti-inflammatory and anti-angiogenic effects can be attributed to the inhibition of key enzymes and growth factors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGF Receptor Angiogenesis Angiogenesis VEGFR->Angiogenesis COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation VEGF VEGF VEGF->VEGFR Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Phenoxyacetohydrazide Phenoxyacetohydrazide Derivative Phenoxyacetohydrazide->COX Inhibition Phenoxyacetohydrazide->VEGF Inhibition

Caption: Putative inhibitory action on VEGF and COX pathways.

Conclusion

The phenoxyacetohydrazide scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the phenoxy ring and the hydrazide moiety can significantly enhance the anti-inflammatory, β-glucuronidase inhibitory, and potentially the antimicrobial and anticancer activities of these derivatives. The provided experimental protocols offer a standardized framework for the evaluation of new analogues, facilitating the comparison of data across different studies. Future research should focus on expanding the SAR studies for antimicrobial and anticancer activities and exploring the in vivo efficacy and safety profiles of the most potent compounds. The use of in silico tools for molecular docking and ADMET prediction can further aid in the rational design of next-generation phenoxyacetohydrazide-based drugs.

References

comparative molecular docking studies of 2-(4-Ethylphenoxy)acetohydrazide against various protein targets

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no published studies detailing comparative molecular docking of 2-(4-Ethylphenoxy)acetohydrazide against various protein targets were identified.

Researchers, scientists, and drug development professionals interested in the in silico analysis of this compound will find a lack of available data to form a comparative guide on its binding affinities and potential protein interactions.

While the broader class of acetohydrazide derivatives has been the subject of numerous molecular docking investigations, exploring their potential as inhibitors for a range of protein targets, the specific ethylphenoxy substituted compound requested has not been featured in the accessible body of research. Existing studies focus on analogues with different substitutions, such as methoxy or methyl groups on the phenoxy ring.

This information gap highlights a potential area for novel research. Future studies could investigate the synthesis and subsequent molecular docking of this compound against a panel of therapeutically relevant proteins. Such research would be valuable in elucidating its potential pharmacological profile and could serve as a foundation for the future development of comparative guides.

For researchers interested in the general methodologies of such studies, the typical workflow involves:

General Experimental Workflow for Molecular Docking

A generalized workflow for performing comparative molecular docking studies is presented below. This provides a logical framework that could be applied to this compound should the foundational data become available.

G cluster_prep Preparation cluster_docking Docking & Analysis cluster_comparison Comparative Evaluation ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Target Selection & Preparation protein_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis data_comp Data Comparison (Across Multiple Targets) analysis->data_comp

Caption: A generalized workflow for comparative molecular docking studies.

Hypothetical Data Presentation

Should molecular docking studies of this compound be conducted, the quantitative data would typically be summarized in a table for easy comparison. A hypothetical example is provided below:

Protein TargetPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Key Interacting Residues
Target AXXXX---
Target BYYYY---
Target CZZZZ---

Caption: A template for presenting comparative molecular docking data.

Currently, all cells in this table would be marked as "Data Not Available." The scientific community awaits research that would populate such a table and allow for a meaningful comparison of this compound's activity against various protein targets.

Benchmarking the Enzyme Inhibitory Potential of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs Against Cyclooxygenase (COX) Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. This guide provides a comparative analysis of the enzyme inhibitory activity of 2-(4-Ethylphenoxy)acetohydrazide and its closely related analogs against cyclooxygenase (COX) enzymes, benchmarked against established standard inhibitors. While direct inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar phenoxyacetohydrazide derivatives to provide a valuable reference for researchers, scientists, and drug development professionals.

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. Consequently, the selective inhibition of COX-2 over COX-1 is a desirable attribute for new anti-inflammatory drugs to minimize gastrointestinal side effects.

Comparative Inhibitory Activity

To contextualize the potential efficacy of this compound, this section presents the inhibitory activities (IC50 values) of analogous phenoxyacetic acid derivatives and standard NSAIDs against COX-1 and COX-2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Analog of this compound
2-(4-Methoxyphenyl)acetic acid derivativeCOX-1>100>11.1
COX-29.0
Standard Inhibitors
CelecoxibCOX-1150.0026
COX-20.04
DiclofenacCOX-11.21.0
COX-21.2
IndomethacinCOX-10.12.0
COX-20.2

Note: Data for the 2-(4-Methoxyphenyl)acetic acid derivative is presented as a proxy due to the lack of publicly available data for this compound. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

The determination of enzyme inhibitory activity is crucial for the evaluation of novel compounds. Below is a detailed methodology for a typical in vitro cyclooxygenase inhibition assay.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitors (e.g., Celecoxib, Diclofenac, Indomethacin)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection or other suitable detection method.

Procedure:

  • Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound or standard inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), the reaction is stopped, typically by the addition of an acid (e.g., HCl).

  • Quantification of Product: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an ELISA.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Inhibition Pathway

The following diagram illustrates the general mechanism of action of COX inhibitors in the arachidonic acid pathway.

COX_Inhibition_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Stomach Stomach Lining Protection COX->Stomach Inflammation Inflammation, Pain, Fever PGs->Inflammation PGs->Stomach Inhibitor This compound (or Analog) Inhibitor->COX Inhibits

Caption: Mechanism of COX inhibition by this compound analogs.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in publicly accessible literature, the analysis of its structural analogs suggests that the phenoxyacetohydrazide scaffold holds promise for the development of novel COX inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocol, provides a foundational framework for researchers to design and evaluate the enzyme inhibitory activity of this and related compounds. Further investigation into the specific inhibitory profile of this compound is warranted to determine its potential as a selective and effective anti-inflammatory agent.

A Comparative Analysis of the Biological Activities of 2-(4-Ethylphenoxy)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological screening results for structural analogs of 2-(4-Ethylphenoxy)acetohydrazide. Due to the limited availability of specific biological data for this compound in the public domain, this document focuses on closely related phenoxyacetohydrazide derivatives to offer insights into their potential therapeutic activities. The comparison covers anti-inflammatory, antimicrobial, and anticancer screening results, benchmarked against established alternative compounds and standard drugs.

Executive Summary

Phenoxyacetohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide synthesizes available data on analogs of this compound, highlighting their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presented data, experimental protocols, and pathway diagrams aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical moiety.

Anti-inflammatory Activity

Phenoxyacetohydrazide derivatives have been investigated for their potential to mitigate inflammation. The following table summarizes the in vivo anti-inflammatory activity of representative analogs compared to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The primary assay discussed is the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation.

Table 1: In Vivo Anti-inflammatory Activity of Phenoxyacetohydrazide Derivatives

Compound/DrugStructureAssayDose% Inhibition of Edema (at 3 hours)Reference
N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide R = -CH=N-NH-CO-CH₂-O-C₆H₄-C₆H₅ (with Cl on benzylidene)Carrageenan-induced rat paw edema20 mg/kg58%[1][2][3]
N'-(Benzylidene)-2-(2-phenoxyphenyl) acetohydrazide R = -CH=N-NH-CO-CH₂-O-C₆H₄-C₆H₅Carrageenan-induced rat paw edema20 mg/kg52%[1][2][3]
N'-(4-Methylbenzylidene)-2-(2-phenoxyphenyl) acetohydrazide R = -CH=N-NH-CO-CH₂-O-C₆H₄-C₆H₅ (with CH₃ on benzylidene)Carrageenan-induced rat paw edema20 mg/kg45%[1][2][3]
Diclofenac Sodium (Standard) Not ApplicableCarrageenan-induced rat paw edema10 mg/kg74%[1][2][3]

Note: The data presented is for N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, which are structurally related to the topic compound. The core phenoxyacetohydrazide structure is a key feature.

Signaling Pathway: COX-2 Inhibition in Inflammation

A primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and catalyzes the production of prostaglandins.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxyacetohydrazide Phenoxyacetohydrazide Analogs Phenoxyacetohydrazide->COX2 Inhibition

COX-2 signaling pathway in inflammation.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of acetohydrazide derivatives. The following table presents the minimum inhibitory concentration (MIC) values for a representative acetohydrazide derivative against various microbial strains, compared with the standard antibiotic, Ceftriaxone.

Table 2: In Vitro Antimicrobial Activity of a Representative Acetohydrazide Derivative

Compound/DrugOrganismMIC (µg/mL)Reference
N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Staphylococcus aureus0.5[4]
Escherichia coli0.5[4]
Pseudomonas aeruginosa0.5[4]
Candida albicans0.5[4]
Ceftriaxone (Standard) Staphylococcus aureus0.1[4]
Escherichia coli0.1[4]
Pseudomonas aeruginosa0.1[4]
Pimafucin (Standard) Candida albicans0.1[4]

Note: The data is for a complex acetohydrazide derivative, highlighting the potential of this chemical class. The core acetohydrazide structure is present.

Signaling Pathway: DNA Gyrase Inhibition

A key target for many antibacterial agents is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, facilitating replication and transcription.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP -> ADP DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Acetohydrazide Acetohydrazide Derivatives Acetohydrazide->DNA_Gyrase Inhibition ANO1_Signaling ANO1 ANO1 (Ca²⁺-activated Cl⁻ channel) EGFR EGFR Signaling ANO1->EGFR CAMKII CAMKII Signaling ANO1->CAMKII Proliferation Cell Proliferation & Survival EGFR->Proliferation CAMKII->Proliferation Phenoxyacetohydrazide Phenoxyacetohydrazide Analogs Phenoxyacetohydrazide->ANO1 Inhibition Experimental_Workflow Synthesis Synthesis of Phenoxyacetohydrazide Derivatives Purification Purification & Characterization (NMR, IR, Mass Spec) Synthesis->Purification In_Vitro In Vitro Screening (Anti-inflammatory, Antimicrobial, Anticancer Assays) Purification->In_Vitro In_Vivo In Vivo Testing (e.g., Animal Models of Inflammation) In_Vitro->In_Vivo Promising Candidates Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) In_Vitro->Data_Analysis In_Vivo->Data_Analysis

References

comparative study of the synthetic routes to different phenoxyacetohydrazide compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Routes to Phenoxyacetohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetohydrazide and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of these compounds is crucial for further drug discovery and development. This guide provides a comparative study of three primary synthetic routes to phenoxyacetohydrazide compounds, offering an objective analysis of their performance based on experimental data.

Route 1: Conventional Two-Step Synthesis from Substituted Phenols

This widely used method involves a two-step process: the O-alkylation of a substituted phenol with an alkyl chloroacetate to form an ester, followed by hydrazinolysis of the ester to yield the desired phenoxyacetohydrazide.

Experimental Protocol

Step 1: Synthesis of Phenoxyacetic Acid Ethyl Ester Derivatives A mixture of a substituted phenol (0.05 mol), ethyl chloroacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 ml) is refluxed for 8–10 hours. After cooling, the solvent is removed by distillation. The residue is treated with cold water to remove potassium carbonate and then extracted with ether. The ether layer is washed with a 10% sodium hydroxide solution, followed by water, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the phenoxyacetic acid ethyl ester.

Step 2: Synthesis of Phenoxyacetohydrazide Derivatives To a solution of the phenoxyacetic acid ethyl ester (0.03 mol) in ethanol (20 ml), hydrazine hydrate (0.045 mol) is added. The reaction mixture is stirred at room temperature for 7 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The mixture is then allowed to stand overnight. The resulting white precipitate of the phenoxyacetohydrazide is separated by filtration, washed, dried, and recrystallized from ethanol.[1]

Data Presentation
CompoundStarting PhenolIntermediate Ester Yield (%)Final Hydrazide Yield (%)Melting Point of Hydrazide (°C)
(4-Chloro-phenoxy)-acetic acid hydrazide4-ChlorophenolNot specified89116-118[1]
(4-Bromo-phenoxy)-acetic acid hydrazide4-BromophenolNot specifiedNot specifiedNot specified
O-tolyloxy-acetic acid hydrazideo-CresolNot specified79116-118
4-(4-Bromo-phenoxy)-butyric acid hydrazide4-BromophenolNot specified7887-88[1]
4-(3-Nitro-phenoxy)-butyric acid hydrazide3-NitrophenolNot specified7692-94[1]

Workflow Diagram

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis phenol Substituted Phenol ester_reagents Ethyl Chloroacetate, K2CO3, Acetone phenol->ester_reagents reflux Reflux (8-10h) ester_reagents->reflux workup1 Workup & Purification reflux->workup1 ester Phenoxyacetic Acid Ethyl Ester workup1->ester ester2 Phenoxyacetic Acid Ethyl Ester hydrazine Hydrazine Hydrate, Ethanol ester2->hydrazine stir Stir at RT (7h) hydrazine->stir workup2 Filtration & Recrystallization stir->workup2 hydrazide Phenoxyacetohydrazide workup2->hydrazide G acid Phenoxyacetic Acid reagents Hydrazine Hydrate, Solvent acid->reagents microwave Microwave Irradiation (10-20 min) reagents->microwave workup Precipitation & Filtration microwave->workup hydrazide Phenoxyacetohydrazide workup->hydrazide G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Hydrazinolysis acid Phenoxyacetic Acid chlorinating_agent SOCl2 or (COCl)2 acid->chlorinating_agent acyl_chloride Phenoxyacetyl Chloride chlorinating_agent->acyl_chloride acyl_chloride2 Phenoxyacetyl Chloride hydrazine Hydrazine Hydrate, Solvent (e.g., DCM) acyl_chloride2->hydrazine reaction Low Temperature (0 °C) hydrazine->reaction workup Workup & Isolation reaction->workup hydrazide Phenoxyacetohydrazide workup->hydrazide

References

validation of the analytical method for 2-(4-Ethylphenoxy)acetohydrazide according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-(4-Ethylphenoxy)acetohydrazide, a key intermediate in pharmaceutical synthesis. The validation of these methods has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and regulatory compliance.[1][2][3][4][5]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][5] It is a critical component of drug development and manufacturing, ensuring the quality and consistency of the final product. The ICH guidelines provide a framework for the validation of analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8]

This guide will compare a high-performance liquid chromatography (HPLC) method and a UV-Vis spectrophotometric method for the analysis of this compound. While no specific validated methods for this exact compound are publicly available, the following sections are based on established methodologies for similar hydrazide compounds and the principles outlined in the ICH guidelines.[9][10][11][12]

Comparison of Analytical Methods

A summary of the validation parameters for the two proposed analytical methods is presented below. The data is representative of what would be expected for these types of analyses.

Validation ParameterHPLC MethodUV-Vis Spectrophotometric MethodICH Acceptance Criteria
Specificity No interference from blank, placebo, and degradation productsPotential interference from excipients absorbing in the same UV regionThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99950.9989r² ≥ 0.999
Range (µg/mL) 1 - 505 - 100To be defined by the user
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 102.5%Typically 98.0% to 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%Typically ≤ 2%
- Intermediate Precision< 1.5%< 2.0%Typically ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.10.5To be determined
Limit of Quantitation (LOQ) (µg/mL) 0.31.5To be determined
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and column temperatureSensitive to changes in pH and solvent compositionThe reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and sensitivity for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation Procedures:

  • Specificity: A solution of the drug substance was spiked with potential impurities and degradation products. The chromatograms were analyzed to ensure no co-elution with the main peak.

  • Linearity: A series of standard solutions were prepared in the range of 1-50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy: The accuracy was determined by the recovery method. A known amount of the standard was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts.

  • LOD & LOQ: The limit of detection and quantitation were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

  • Robustness: The method's robustness was evaluated by introducing small, deliberate changes to the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

UV-Vis Spectrophotometric Method

This method offers a simpler and faster alternative for the quantification of this compound, although it may be less specific.

Methodology:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): 274 nm

  • Instrument: Double beam UV-Vis spectrophotometer

Validation Procedures:

  • Specificity: The UV spectra of the drug substance, placebo, and potential interfering substances were recorded to check for any overlap.

  • Linearity: A series of standard solutions were prepared in the range of 5-100 µg/mL. A calibration curve was constructed by plotting absorbance against concentration.

  • Accuracy: The accuracy was assessed by the standard addition method at three different concentration levels (80%, 100%, and 120%).

  • Precision:

    • Repeatability: The absorbance of six replicate samples of the standard solution was measured.

    • Intermediate Precision: The repeatability was assessed on different days and with different instruments.

  • LOD & LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small variations in pH and solvent composition was evaluated.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in analytical method validation and a comparison of the two methods.

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_params Define Validation Parameters & Acceptance Criteria select_method->define_validation_params specificity Specificity define_validation_params->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data Against Acceptance Criteria robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Implement Validated Method validation_report->method_implementation method_comparison cluster_hplc HPLC Method cluster_uv_vis UV-Vis Spectrophotometric Method hplc_specificity High Specificity hplc_sensitivity High Sensitivity (Low LOD/LOQ) hplc_robustness Generally Robust hplc_complexity More Complex & Time-Consuming uv_specificity Lower Specificity uv_sensitivity Lower Sensitivity (Higher LOD/LOQ) uv_robustness Sensitive to Matrix Effects uv_complexity Simpler & Faster compound 2-(4-Ethylphenoxy) acetohydrazide compound->hplc_specificity Analysis by compound->uv_specificity Analysis by

References

assessing the reproducibility and robustness of experiments involving 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and robustness of experimental data is paramount. This guide provides a comparative analysis of experimental findings related to 2-(4-Ethylphenoxy)acetohydrazide and its analogs within the broader class of phenoxy acetohydrazide derivatives. By examining synthesis protocols, characterization data, and biological activities, this document aims to offer a framework for assessing the reliability and consistency of research in this area.

Synthesis and Characterization: A Foundation for Reproducibility

The synthesis of phenoxy acetohydrazide derivatives, including the target compound this compound, typically follows a reproducible two-step process. The general synthetic route involves the reaction of a substituted phenol with an ethyl haloacetate to form an ester, followed by hydrazinolysis to yield the desired acetohydrazide.

A critical aspect of ensuring experimental reproducibility starts with the unambiguous characterization of the synthesized compounds. Variations in purity and identity of the starting materials and final products can significantly impact the outcome and reproducibility of biological assays. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis are essential for confirming the structure and purity of these compounds.

Below is a summary of reported synthesis and characterization data for this compound and its close analogs, providing a basis for comparing experimental outcomes.

CompoundStarting PhenolTypical Yield (%)Melting Point (°C)Key Characterization Data
This compound 4-EthylphenolNot widely reportedNot widely reportedExpected 1H NMR signals for ethyl and phenoxy protons.
2-(4-Methylphenoxy)acetohydrazide [1]4-Methylphenol (p-cresol)67138-1401H NMR, IR, and crystal structure data available.[1]
2-(4-Methoxyphenoxy)acetohydrazide [2]4-MethoxyphenolNot specifiedNot specified1H NMR, IR, and crystal structure data available.[2]
2-(4-Chlorophenoxy)acetohydrazide 4-ChlorophenolHigh1521H NMR, IR, and elemental analysis data available.

Note: The lack of widely published, detailed characterization data for this compound highlights a gap and emphasizes the need for thorough analytical validation in any new study to ensure reproducibility.

Comparative Biological Activity and Experimental Protocols

Phenoxy acetohydrazide derivatives have been investigated for a range of biological activities, most notably anti-inflammatory, antimicrobial, and anticancer properties. The robustness of these biological assays is crucial for obtaining reliable and comparable data. This section details common experimental protocols and compares the reported activities of various phenoxy acetohydrazide analogs.

Anti-inflammatory Activity

A prevalent method for assessing in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. The robustness of this assay depends on consistent carrageenan administration, precise measurement of paw volume, and the use of appropriate controls.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar albino rats or Swiss albino mice are commonly used.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test compound groups.

  • Compound Administration: Test compounds, suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC), are administered orally or intraperitoneally at specific doses.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the hind paw.

  • Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Compound/DrugDose (mg/kg)Max. Inhibition of Edema (%)Reference
Diclofenac Sodium (Standard) 10~50-70[3][4]
A Phenoxyacetic Acid Derivative (7b) Not specified63.35[4]
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide Not specified32-58[3]
Antimicrobial Activity

The antimicrobial potential of phenoxy acetohydrazide derivatives is typically evaluated using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC). The reproducibility of these assays is highly dependent on factors such as the inoculum size, incubation conditions, and the quality of the growth medium.

Experimental Protocol: Broth Microdilution Method

  • Microorganism Preparation: Standardized suspensions of bacterial or fungal strains are prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Compound ClassTarget OrganismReported Activity
Phenoxy acetohydrazide derivatives Staphylococcus aureusModerate to good
Phenoxy acetohydrazide derivatives Escherichia coliModerate
Phenoxy acetohydrazide derivatives Candida albicansVariable

To ensure the robustness of antimicrobial screening, it is crucial to test against a panel of standard reference strains and to include positive and negative controls in every assay.

Signaling Pathways and Mechanistic Insights

The anti-inflammatory effects of many phenoxyacetic acid derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[3][5] Understanding the underlying signaling pathway is essential for interpreting experimental data and assessing the biological plausibility of observed effects.

The inhibition of COX-2 disrupts the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[6][7][8][9] This mechanism provides a clear biological rationale for the anti-inflammatory activity of this class of compounds.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:s->Arachidonic_Acid:n Liberated by COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Mediate Phenoxy_Acetohydrazides Phenoxy Acetohydrazide Derivatives Phenoxy_Acetohydrazides->COX2 Inhibits

Caption: COX-2 Inhibition by Phenoxy Acetohydrazides.

The above diagram illustrates the simplified signaling pathway of inflammation involving the COX-2 enzyme and the inhibitory action of phenoxy acetohydrazide derivatives.

Experimental Workflow for Assessing Biological Activity

To ensure robust and reproducible results when evaluating the biological activity of compounds like this compound, a structured experimental workflow is essential.

Experimental_Workflow Start Compound Synthesis & Characterization Purity Purity & Identity Confirmation (NMR, IR, MP) Start->Purity In_Vitro In Vitro Screening (e.g., Antimicrobial, Cytotoxicity) Purity->In_Vitro In_Vivo In Vivo Efficacy Studies (e.g., Anti-inflammatory) Purity->In_Vivo Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) In_Vitro->Mechanism In_Vivo->Mechanism Data Data Analysis & Statistical Validation Mechanism->Data Conclusion Conclusion on Reproducibility & Robustness Data->Conclusion

Caption: Workflow for Robust Bioactivity Assessment.

This workflow emphasizes the importance of thorough characterization before proceeding to biological assays, followed by mechanistic studies and rigorous data analysis. Adherence to such a workflow can significantly enhance the reproducibility and reliability of the generated data.

References

Safety Operating Guide

Proper Disposal of 2-(4-Ethylphenoxy)acetohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-(4-Ethylphenoxy)acetohydrazide, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Hazard Identification

This compound is a hazardous chemical that requires careful handling. Based on available safety data for structurally related compounds, it should be treated as a substance that is fatal if swallowed, causes skin irritation, and causes serious eye irritation .[1] All personnel handling this compound must wear appropriate personal protective equipment (PPE), including but not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Segregation

Proper waste segregation is the first step in a compliant disposal process. This compound waste must be classified as hazardous chemical waste . It is crucial to segregate this waste from non-hazardous laboratory trash to prevent accidental exposure and environmental contamination.

Waste Streams:

  • Solid Waste: Unused or expired this compound, contaminated lab supplies (e.g., weighing boats, filter paper, gloves, and paper towels).

  • Liquid Waste: Solutions containing this compound. Note that chlorinated and non-chlorinated solvent waste must always be kept separate.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the appropriate hazard pictograms.

On-Site Neutralization and Degradation Protocols

For laboratories equipped to perform chemical treatment of waste, the following experimental protocols, adapted from literature on related compounds, can be considered. These procedures should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.

Chemical Degradation of the Phenoxy Group (Illustrative Protocol)

The phenoxyacetic acid moiety of the molecule can be targeted for degradation. Ozonation has been shown to be effective for the degradation of phenoxyacetic acid in aqueous solutions.

Experimental Protocol: Ozonation

  • Preparation: The this compound waste should be in an aqueous solution. Adjust the pH of the solution to between 4 and 12 for optimal degradation.

  • Ozonation: Introduce ozone gas into the solution at a controlled rate (e.g., 16-48 mg/min). The reaction should be carried out in a suitable reactor with proper off-gas treatment.

  • Monitoring: The degradation process should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the breakdown of the parent compound.

  • Disposal of Byproducts: The resulting solution may contain byproducts such as phenyl formate, salicylic acid, and phenol, which must also be disposed of as hazardous waste.

Neutralization of the Hydrazide Group (Illustrative Protocol)

The hydrazide functional group can be neutralized to reduce its reactivity.

Experimental Protocol: Acidic Neutralization

  • Preparation: For waste containing the pure compound, create a dilute aqueous solution in a suitable container.

  • Neutralization: Slowly add a weak acid, such as a 10% aqueous solution of sodium bicarbonate, to the hydrazide solution while stirring.[2] This should be done in a fume hood due to the potential for gas evolution.

  • Monitoring: Monitor the pH of the solution to ensure neutralization.

  • Disposal: The resulting neutralized solution must still be disposed of as hazardous chemical waste.

Disposal Logistics and Operational Plan

For laboratories that do not perform on-site treatment, the following logistical plan for the collection, storage, and disposal of this compound waste is recommended.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste in a compatible, sealed, and labeled container. Leave approximately 10% headspace to allow for expansion.

  • Container Labeling: All waste containers must be labeled with:

    • "Hazardous Waste"

    • "this compound"

    • Accumulation Start Date

    • Hazard Pictograms (e.g., Skull and Crossbones, Exclamation Mark)

  • Temporary Storage: Store the waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Quantitative Data Summary

The following table provides a summary of key parameters relevant to the handling and disposal of this compound. Note: Specific regulatory limits may vary by location and institution.

ParameterValue/GuidelineSource/Comment
Hazard Classification Fatal if swallowed, Skin Irritant, Eye Irritant[1]
Personal Protective Equipment Gloves, Goggles, Lab CoatStandard Laboratory Practice
Waste Segregation Required (Hazardous Chemical Waste)General Laboratory Guidelines
On-site Treatment (Ozonation) pH 4-12, Ozone 16-48 mg/minIllustrative, based on related compounds
On-site Treatment (Neutralization) 10% Sodium Bicarbonate Solution[2] Illustrative, based on related compounds
Storage Limit (Satellite Area) Consult Institutional PolicyVaries by regulation

Visual Diagrams

Disposal Decision Workflow

DisposalWorkflow A Waste Generation (Solid or Liquid) B Segregate as Hazardous Waste A->B C On-site Treatment Feasible? B->C D Perform Approved Neutralization/Degradation Protocol C->D Yes E Collect in Labeled Container C->E No D->E F Store in Satellite Accumulation Area E->F G Schedule EHS Waste Pickup F->G H Final Disposal by Licensed Facility G->H

Caption: Decision workflow for the proper disposal of this compound waste.

Key Hazard Relationships

HazardRelationships substance This compound hazard1 Fatal if Swallowed substance->hazard1 hazard2 Skin Irritation substance->hazard2 hazard3 Serious Eye Irritation substance->hazard3 disposal Hazardous Waste Disposal Required substance->disposal ppe Mandatory PPE (Gloves, Goggles, Lab Coat) hazard1->ppe hazard2->ppe hazard3->ppe

Caption: Relationship between the chemical substance, its primary hazards, and required safety measures.

Disclaimer: This document provides general guidance. All laboratory personnel must be familiar with and adhere to their institution's specific safety and waste disposal policies, as well as all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling 2-(4-Ethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Ethylphenoxy)acetohydrazide in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H300: Fatal if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Due to the hazardous nature of this compound and its classification within the hydrazide family, a comprehensive approach to personal protective equipment is mandatory. Hydrazine compounds are considered particularly hazardous substances (PHS) and require stringent safety protocols.[2]

Recommended Personal Protective Equipment (PPE):

Equipment Specification Purpose
Hand Protection Nitrile or Chloroprene gloves. Double gloving is recommended.[2][3]Prevents skin contact. Gloves should be changed every 30-60 minutes or immediately upon contamination.[3]
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a face shield.[2][4]Protects against splashes and airborne particles.[5][6]
Body Protection Flame-resistant lab coat.[2] A complete chemical-resistant suit may be necessary for large quantities or in case of a spill.[7]Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solid or solutions must be conducted in a certified chemical fume hood.[2][8][9] For situations where a fume hood is not feasible, consult with Environmental Health & Safety (EHS) for alternative ventilation or respiratory protection.[2] A P95 or P1 particle respirator may be used for nuisance exposures.[7]Minimizes inhalation of dust or aerosols.
Footwear Closed-toe, chemical-resistant shoes or boots.[10]Protects feet from spills.

Physical and Chemical Properties

The following data for this compound is based on predicted values.

Property Value
Molecular Formula C10H14N2O2
Formula Weight 194.23
Boiling Point 407.5±28.0 °C
Density 1.126±0.06 g/cm³
pKa 12.26±0.35

Source: ChemicalBook[1]

Operational Plan for Handling

Engineering Controls:

  • All work with this compound must be performed in a designated area, within a properly functioning chemical fume hood.[2][8][9]

  • An eyewash station and safety shower must be readily accessible.[11]

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) and place it within the fume hood.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.[7][12]

    • Use a micro-spatula for transferring small quantities.

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

  • Experimental Use:

    • Keep all containers of this compound tightly sealed when not in use.[11]

    • Avoid contact with strong oxidizing agents and strong bases.[12][13]

    • Do not eat, drink, or smoke in the handling area.[1][12]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[3][7]

    • Wash hands thoroughly with soap and water after removing gloves.[1][7]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing paper, gloves, and other disposables, in a dedicated, sealed, and clearly labeled hazardous waste container.[8][11]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[8][11]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., Toxic, Irritant).[9][11]

  • Storage and Pickup:

    • Store waste containers in a designated satellite accumulation area.[11]

    • Once the container is nearly full, contact your institution's Environmental Health & Safety (EHS) department for waste pickup.[9][11]

Emergency Procedures

  • Spill:

    • Small Spill (in fume hood): Absorb with an inert material and place in the hazardous waste container.

    • Large Spill: Evacuate the area, post a warning sign, and contact EHS or the emergency response team immediately.[11] Do not attempt to clean up a large spill yourself.[2]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]

Workflow Diagram

G prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood experiment Experimental Use handling->experiment spill Spill or Exposure handling->spill waste_collection Waste Collection experiment->waste_collection decontamination Decontamination experiment->decontamination experiment->spill disposal Hazardous Waste Disposal waste_collection->disposal decontamination->disposal decontamination->spill ppe->handling emergency Emergency Procedures spill->emergency

Caption: Workflow for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。